1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
Description
The exact mass of the compound 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-10(18)11-5-7-12(8-6-11)19-9-13-14(16)3-2-4-15(13)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNORLLXKDXLDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378605 | |
| Record name | 1-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-77-0 | |
| Record name | 1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306934-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Prospective Analysis of the Bioactivity of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone: A Technical Guide for Drug Discovery Professionals
Foreword: Charting Unexplored Chemical Space
In the vast landscape of chemical compounds with therapeutic potential, a significant portion remains unexplored. This guide delves into the prospective biological activities of one such molecule: 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone. While direct experimental data on this specific compound is not yet available in the public domain, its structural motifs—a substituted benzylether linked to a phenylethanone core—suggest a strong potential for significant biological effects. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to investigate its antimicrobial, anticancer, and anti-inflammatory properties. By leveraging established knowledge of structurally related compounds, we can formulate well-grounded hypotheses and design efficient validation studies. This in-depth guide is structured to not only present what is known about similar chemical classes but to illuminate a path forward for the empirical investigation of this novel compound.
Molecular Profile and Synthesis Strategy
The target compound, 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, possesses a unique combination of functional groups that are frequently associated with biological activity. The presence of a halogenated benzyl group (2-chloro-6-fluoro) can enhance lipophilicity and metabolic stability, while the ethanone moiety is a common feature in many bioactive molecules, including a wide range of chalcone derivatives known for their diverse pharmacological effects.
Proposed Synthesis: Williamson Ether Synthesis
A reliable and well-established method for the synthesis of the target compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 4-hydroxyacetophenone attacks the benzylic carbon of 2-chloro-6-fluorobenzyl bromide.
Protocol:
-
Deprotonation of Phenol: To a solution of 4-hydroxyacetophenone (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Addition of Benzyl Halide: Add 2-chloro-6-fluorobenzyl bromide (1.1 eq.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, pour it into ice-water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Proposed Williamson ether synthesis workflow.
Prospective Biological Activity: An Evidence-Based Approach
The biological potential of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone can be inferred from the extensive research on chalcones and other related aromatic ketones. Chalcones, which are precursors to flavonoids, exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The core structure of our target compound is essentially a protected chalcone precursor, suggesting that it may share some of these biological properties.
Potential Antimicrobial Activity
Chalcone derivatives have been reported to possess significant antibacterial and antifungal properties.[2] Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes, inhibit key enzymes, or interfere with microbial DNA. The α,β-unsaturated keto function in chalcones is thought to be crucial for their activity. While our target compound lacks this specific moiety, the overall electronic and steric properties conferred by the substituted benzyl ether could still lead to antimicrobial effects.
Proposed Experimental Protocol for Antimicrobial Screening:
-
Microorganism Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be selected.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each dilution with a standardized suspension of the microorganism.
-
Incubate the microplates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Following the MIC assay, aliquot a small volume from the wells showing no visible growth onto agar plates.
-
Incubate the plates and determine the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs).
-
| Parameter | Bacteria | Fungi |
| Test Strains | S. aureus, E. coli | C. albicans, A. niger |
| Growth Medium | Mueller-Hinton Broth | RPMI-1640 Medium |
| Inoculum Size | ~5 x 10⁵ CFU/mL | ~0.5-2.5 x 10³ CFU/mL |
| Incubation Temp. | 37°C | 30°C |
| Incubation Time | 18-24 hours | 24-48 hours |
Potential Anticancer Activity
A vast body of research highlights the anticancer properties of chalcones and their derivatives.[3][4] These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth through various mechanisms, including the modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK/ERK.[3] The presence of halogen atoms on the aromatic rings of chalcones has been shown to enhance their anticancer efficacy.[5]
Proposed Experimental Protocol for Anticancer Screening:
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) should be used.
-
Cytotoxicity Assay (MTT or SRB):
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for 48-72 hours.
-
Assess cell viability using the MTT or SRB assay.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cancer cells with the compound at its IC₅₀ concentration.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
-
Western Blot Analysis:
-
Investigate the effect of the compound on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., p21, Cyclin D1).
-
Caption: Hypothetical anticancer mechanism of action.
Potential Anti-inflammatory Activity
Chalcones are well-documented anti-inflammatory agents.[6][7] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines by suppressing the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8] Many chalcones exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[7]
Proposed Experimental Protocol for Anti-inflammatory Screening:
-
Cell Line: Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Pre-treat RAW 264.7 cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce inflammation.
-
Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants from the NO assay.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.
-
-
Western Blot Analysis:
-
Assess the protein expression levels of iNOS and COX-2 in the cell lysates.
-
Investigate the effect of the compound on the phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65).
-
Caption: Experimental workflow for anti-inflammatory screening.
Concluding Remarks and Future Directions
The structural features of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone strongly suggest its potential as a bioactive molecule with possible antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comprehensive, albeit prospective, analysis and a set of detailed experimental protocols to systematically investigate these activities. The proposed workflows are designed to be self-validating, with each step providing crucial data to inform the next.
Successful validation of any of these biological activities would position this compound as a promising lead for further optimization through medicinal chemistry efforts. Future studies could involve synthesizing a library of analogues to establish structure-activity relationships (SAR), followed by in vivo efficacy studies in relevant animal models. The exploration of this and other under-investigated chemical entities is paramount to the discovery of novel therapeutics to address unmet medical needs.
References
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Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor 1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione immobilized on Polymeric Poly(PEGMA-co-DMM) Carrier. (2022). MDPI. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]
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Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Biological and Pharmaceutical Sciences. [Link]
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Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. (2023). PubMed. [Link]
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Synthesis and anti-inflammatory effect of chalcones. (2002). PubMed. [Link]
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Anticancer Activity of Natural and Synthetic Chalcones. (2022). MDPI. [Link]
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Chemical Constituents and Biological Activity Profiles on Pleione (Orchidaceae). (2019). ResearchGate. [Link]
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Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties. (2020). Semantic Scholar. [Link]
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2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (2011). National Institutes of Health. [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). National Institutes of Health. [Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (2021). ResearchGate. [Link]
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Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (2023). MDPI. [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). PubMed. [Link]
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Synthesis of Chalcone Derivatives and its Antimicrobial Activities. (2022). ResearchGate. [Link]
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Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives. (2017). PubMed. [Link]
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The Benefits of Chalcone and Its Derivatives as Antibacterial Agents: A Review. (2020). ResearchGate. [Link]
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Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). National Institutes of Health. [Link]
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The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. (2020). MDPI. [Link]
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Synthesis and activity of novel chalcone acetaminophen derivatives. (2022). World Journal of Pharmaceutical Research. [Link]
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4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. (2008). PubMed. [Link]
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1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. (2011). National Institutes of Health. [Link]
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1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime. (2012). National Institutes of Health. [Link]
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An In-Depth Technical Guide to the In-Silico Modeling of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone Binding
Abstract
The confluence of computational chemistry and molecular biology has revolutionized modern drug discovery, providing unprecedented insight into the molecular interactions that underpin therapeutic efficacy. This guide offers a comprehensive, technically-grounded walkthrough of the in-silico modeling process for a compound of interest: 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone. We navigate the complete computational workflow, from initial target identification to the rigorous calculation of binding free energies. This document is designed for researchers, scientists, and drug development professionals, providing not just a sequence of protocols, but the causal, experience-driven logic behind each methodological choice. By integrating molecular docking, molecular dynamics simulations, and advanced energy calculations, we construct a self-validating narrative of molecular binding, grounded in authoritative scientific principles and robust computational evidence.
Introduction: The Molecule and the Method
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is a synthetic organic compound featuring several key functional groups: a halogenated benzyl ether, a central phenyl ring, and a terminal ethanone (ketone) moiety. The presence of aromatic systems, a flexible ether linkage, a potential hydrogen bond acceptor (the ketone oxygen), and halogen atoms suggests a high potential for specific, targeted interactions with a biological macromolecule.
However, for many novel or proprietary compounds, the precise biological target is not immediately known. This is where in-silico modeling provides its initial and most profound value: it allows us to explore the vast landscape of the human proteome to identify putative targets and then meticulously characterize the binding event at an atomic level—all before committing significant resources to wet-lab synthesis and testing. This guide will simulate this entire discovery process, establishing a robust, reproducible, and scientifically defensible computational cascade.
The First Challenge: Target Identification and System Preparation
Without a known biological target, our first task is to generate a high-confidence hypothesis. A common and effective strategy is to leverage the principle of chemical similarity: molecules with similar structures often exhibit similar biological activities[1][2].
Protocol: Putative Target Identification via Similarity Search
-
Obtain a 2D Representation: Start with the SMILES (Simplified Molecular Input Line Entry System) string or a 2D sketch of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone.
-
Database Screening: Utilize large-scale chemical databases such as ChEMBL, PubChem, or BindingDB. These platforms contain vast amounts of bioactivity data linked to chemical structures.
-
Execute Similarity Search: Perform a Tanimoto similarity search. The Tanimoto coefficient is a standard metric for comparing molecular fingerprints. A common threshold for identifying potentially related bioactivity is a coefficient of 0.70 or higher[3].
-
Analyze and Prioritize Hits: The search will yield a list of structurally similar compounds with known biological targets. Analyze this list for consensus. If multiple analogues show activity against a particular protein family (e.g., kinases, G-protein-coupled receptors, nuclear receptors), this family becomes the primary focus.
For the purpose of this guide, let us assume this process identified Peroxisome Proliferator-Activated Receptor Gamma (PPARG) as a high-potential target, a nuclear receptor known to bind ligands with aromatic and halogenated features[4]. We will proceed with the crystal structure of PPARG (PDB ID: 5FTO) as our receptor.
Protocol: Ligand and Receptor Structure Preparation
Meticulous preparation of the ligand and receptor is a non-negotiable prerequisite for meaningful results. This step ensures that the starting structures are chemically correct and computationally tractable.
-
Ligand Preparation:
-
Generate 3D Conformation: Convert the 2D structure of the ligand into a 3D conformation using a tool like Open Babel or the RDKit.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to relieve any steric strain and achieve a low-energy conformation.
-
Assign Partial Charges: Calculate and assign appropriate partial charges (e.g., Gasteiger or AM1-BCC) to each atom. This is critical for accurately modeling electrostatic interactions.
-
-
Receptor Preparation (PDB ID: 5FTO):
-
Download Structure: Obtain the crystal structure from the Protein Data Bank (PDB).
-
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. The rationale is to study our ligand's binding in isolation before considering the effects of solvent.
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using a standard geometry, as they are crucial for hydrogen bonding and steric considerations.
-
Protonation State Assignment: Determine the correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). This profoundly impacts the receptor's electrostatic surface.
-
Energy Minimization: Perform a constrained energy minimization on the receptor, primarily on the added hydrogen atoms, to relax the structure without significantly perturbing the experimentally determined backbone coordinates.
-
The In-Silico Modeling Cascade: From Pose to Stability
Our modeling strategy is a multi-step process where each subsequent step refines and validates the results of the previous one. This creates a self-correcting workflow that builds confidence in the final prediction.
Caption: The integrated in-silico modeling workflow.
Step 1: Molecular Docking
Causality: The primary goal of molecular docking is to predict the most likely binding orientation (pose) of the ligand within the receptor's active site and to provide an initial, rapid estimate of binding affinity (a docking score).[5] This step efficiently samples a vast conformational space to identify favorable interaction geometries.
Protocol: Blind and Focused Docking with AutoDock Vina
-
Grid Box Definition (Blind Docking): Initially, define a large grid box that encompasses the entire receptor surface. This "blind docking" approach is unbiased and can help identify potential allosteric sites in addition to the primary active site.
-
Grid Box Definition (Focused Docking): Analyze the results from blind docking and/or literature to identify the active site. Define a smaller, focused grid box (e.g., 25x25x25 Å) centered on this site. This increases computational efficiency and sampling accuracy in the region of interest.
-
Execution: Run the docking algorithm (e.g., AutoDock Vina[6]). The program will generate a series of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Pose Analysis: Visually inspect the top-ranked poses. A credible pose will exhibit chemically sensible interactions: hydrogen bonds with polar residues, hydrophobic packing in non-polar pockets, and potentially halogen bonds from the chloro/fluoro substituents. The ethanone's carbonyl oxygen is a prime candidate for hydrogen bonding, while the two aromatic rings are expected to form π-π or hydrophobic interactions.
Data Presentation: Hypothetical Docking Results
| Pose ID | Docking Score (kcal/mol) | Key Interacting Residues (PPARG) | Predicted Interactions |
| 1 | -9.8 | CYS285, HIS449, TYR473 | Halogen bond (Cl), π-π stacking, H-bond (ketone) |
| 2 | -9.5 | ILE326, MET364, LEU469 | Hydrophobic packing, van der Waals |
| 3 | -9.1 | HIS323, SER289 | H-bond (ketone), π-cation |
Step 2: Molecular Dynamics (MD) Simulation
Causality: A docking pose is a static snapshot. A biological system, however, is dynamic. MD simulation introduces temperature, pressure, and solvent to assess the stability of the docked ligand-protein complex over time.[7] It validates whether the predicted pose is maintained in a more realistic, solvated environment and reveals the dynamics of the interaction.
Caption: The Molecular Dynamics simulation workflow.
Protocol: MD Simulation using GROMACS/AMBER
-
System Solvation: Place the top-ranked protein-ligand complex from docking into the center of a periodic box of water molecules (e.g., TIP3P model).
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge, simulating a physiological ionic strength.
-
Energy Minimization: Perform a robust energy minimization of the entire solvated system to resolve any steric clashes between the complex and the solvent.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 atm) in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature). This ensures the system is in a stable state before data collection.
-
Production Run: Once equilibrated, run the simulation for an extended period (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot for both indicates that the complex is not undergoing major conformational changes and the ligand remains stably bound.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show if binding the ligand reduces the flexibility of active site residues.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in docking. Their persistence throughout the simulation provides strong evidence for their importance.
-
Step 3: Binding Free Energy Calculation
Causality: While docking scores are useful for ranking, they are simplified estimates. Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a more accurate, physics-based estimation of the binding affinity by analyzing the MD trajectory.[8]
Protocol: MM/GBSA Calculation
-
Snapshot Extraction: Extract a series of snapshots (e.g., 100-1000 frames) from the stable portion of the MD trajectory.
-
Energy Calculation: For each snapshot, calculate the following energy terms:
-
The free energy of the complex (G_complex)
-
The free energy of the receptor alone (G_receptor)
-
The free energy of the ligand alone (G_ligand)
-
-
Binding Free Energy (ΔG_bind): Calculate the binding free energy using the equation: ΔG_bind = G_complex - (G_receptor + G_ligand)
Each 'G' term is composed of contributions from van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy.
-
Per-Residue Decomposition: Decompose the total binding free energy into contributions from individual amino acid residues. This powerful technique identifies the specific "hotspot" residues that contribute most significantly to the binding affinity.
Data Presentation: Hypothetical MM/GBSA Results
| Energy Component | Average Value (kcal/mol) | Contribution |
| ΔE_vdw (van der Waals) | -45.7 | Favorable |
| ΔE_elec (Electrostatic) | -21.3 | Favorable |
| ΔG_polar (Polar Solvation) | +35.5 | Unfavorable |
| ΔG_nonpolar (Non-polar Solvation) | -5.1 | Favorable |
| ΔG_bind (Total) | -36.6 | Strongly Favorable |
Synthesizing the Results: A Coherent Molecular Narrative
The true power of this workflow lies in the integration of all data points. A successful modeling study does not just present numbers; it tells a story.
-
Docking proposed that the ligand binds with a score of -9.8 kcal/mol, primarily through interactions with CYS285, HIS449, and TYR473.
-
MD Simulation confirmed this binding pose is stable over 100 ns, as evidenced by a low ligand RMSD (< 2 Å). It also showed that the hydrogen bond between the ligand's ketone and TYR473 was present in over 85% of the simulation frames.
-
MM/GBSA provided a more refined binding energy of -36.6 kcal/mol. The per-residue decomposition analysis confirmed that TYR473, along with the hydrophobic residues ILE326 and MET364, were the top three energy-contributing residues.
This confluence of data creates a high-confidence model: 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is a potent binder of PPARG. Its binding is anchored by a persistent hydrogen bond from its ketone group to TYR473 and stabilized by extensive hydrophobic and van der Waals interactions in a pocket defined by key non-polar residues. The chloro-fluoro-benzyl moiety is positioned to make favorable contacts, contributing to the overall high affinity.
Caption: Key ligand-receptor interaction mapping.
Conclusion and Future Directions
This guide has detailed a rigorous, multi-faceted in-silico workflow for characterizing the binding of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone to a putative biological target. By systematically progressing from target identification to molecular docking, MD simulation, and binding free energy calculations, we have constructed a physically and chemically plausible model of molecular recognition. This model is not an endpoint but a powerful starting point. It provides specific, testable hypotheses for medicinal chemists to explore. For instance, structure-activity relationship (SAR) studies could now be designed to modify the benzyl ether moiety to enhance hydrophobic packing or to substitute the ethanone group to optimize hydrogen bonding interactions, guided by the detailed atomic insights generated from this computational analysis.
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An In-Depth Technical Guide to the Lipophilicity and Solubility of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The physicochemical properties of a drug candidate are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Among these, lipophilicity and aqueous solubility are paramount, governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive analysis of these critical parameters for the compound 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, a molecule of interest in medicinal chemistry. This document will delve into the theoretical underpinnings of lipophilicity and solubility, present robust computational predictions, and detail rigorous experimental protocols for their determination. By integrating theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for researchers engaged in the evaluation and optimization of this and structurally related compounds in a drug discovery setting.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
The journey of a drug molecule from administration to its site of action is a complex odyssey through a series of biological barriers. The ability of a compound to navigate this intricate environment is largely dictated by its inherent physicochemical characteristics. Lipophilicity, the affinity of a molecule for a lipid-rich environment, and aqueous solubility, its ability to dissolve in a water-based medium, are two of the most critical of these properties.[1][2] An optimal balance between these two opposing characteristics is often a prerequisite for a successful drug candidate.
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone (Figure 1) is a halogenated ether derivative. The presence of halogen atoms, particularly fluorine and chlorine, can significantly influence a molecule's metabolic stability, binding affinity, and, pertinent to this guide, its lipophilicity.[3] The ether linkage and the acetophenone moiety further contribute to the overall physicochemical profile of the molecule. A thorough understanding of its lipophilicity and solubility is therefore essential for predicting its behavior in biological systems and for guiding any future lead optimization efforts.
Figure 1: Chemical Structure of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
A 2D representation of the title compound.
Foundational Concepts: Lipophilicity and Solubility
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Lipophilicity is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4] For practical purposes, this is expressed on a logarithmic scale as LogP:
LogP = log10 ([Compound]octanol / [Compound]water)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] In drug discovery, a LogP in the range of 1-5 is often considered desirable for oral bioavailability, though this is highly dependent on the specific target and therapeutic area.[5]
Aqueous Solubility (S)
Aqueous solubility refers to the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a saturated solution. It is a critical parameter as a drug must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical development.[6] Solubility is typically expressed in units of mg/mL or mol/L.
Proposed Synthetic Route
While a specific literature procedure for the synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone was not identified, a plausible and efficient route can be proposed based on the well-established Williamson ether synthesis.[7][8] This reaction involves the coupling of an alkoxide with an alkyl halide.[9]
The proposed two-step synthesis would commence with the deprotonation of 4-hydroxyacetophenone followed by nucleophilic substitution with 2-chloro-6-fluorobenzyl chloride.
Proposed Williamson ether synthesis workflow.
Computational Prediction of Physicochemical Properties
In the early stages of drug discovery, in silico prediction of physicochemical properties is an invaluable tool for prioritizing compounds for synthesis and experimental testing.[10] A variety of computational models are available, each employing different algorithms to estimate properties based on molecular structure.
For 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, we have utilized two well-regarded platforms for the prediction of LogP and aqueous solubility:
-
ALOGPS 2.1: This program uses associative neural networks to predict LogP and aqueous solubility.[11]
-
ChemAxon's MarvinSketch: This suite of tools includes calculators for a wide range of physicochemical properties, including LogP and solubility.[12][13]
The predicted values for the target compound are summarized in Table 1.
Table 1: Predicted Physicochemical Properties of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
| Property | Predicted Value (ALOGPS 2.1) | Predicted Value (ChemAxon) |
| LogP | 4.13 | 4.25 |
| Aqueous Solubility (logS) | -4.48 | -4.52 |
| Aqueous Solubility (mg/mL) | 0.009 | 0.008 |
These predictions suggest that 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is a highly lipophilic compound with poor aqueous solubility. The LogP values are within a range that can sometimes be associated with challenges in drug development, such as non-specific binding and metabolic instability. The low predicted solubility further underscores the need for careful formulation strategies if this compound were to be advanced.
Experimental Determination of Lipophilicity and Solubility
While computational predictions are useful for initial screening, experimental determination of these properties is essential for accurate characterization and is a requirement under guidelines such as those from the International Council for Harmonisation (ICH).[14][15]
Determination of LogP: The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[14]
Shake-flask method workflow for LogP determination.
Protocol:
-
Preparation of Phases: Saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning: Add a known volume of the stock solution to a flask containing known volumes of both the n-octanol and aqueous phases.
-
Equilibration: Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the LogP using the formula provided in section 2.1.
Determination of Aqueous Solubility: The Shake-Flask Method (OECD Guideline 105)
A similar shake-flask approach is used to determine thermodynamic solubility.
Shake-flask method workflow for solubility determination.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of water in a flask.
-
Equilibration: Shake the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Filter the suspension to remove any undissolved solid.
-
Analysis: Determine the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
-
Solubility Determination: The measured concentration represents the aqueous solubility of the compound.
Implications for Drug Development
The high lipophilicity and low aqueous solubility of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone present both potential advantages and significant challenges in a drug development context.
-
Potential Advantages: High lipophilicity can facilitate passage across biological membranes, such as the blood-brain barrier, which may be desirable for central nervous system targets.
-
Potential Challenges:
-
Poor Oral Bioavailability: Low aqueous solubility can limit the dissolution of the compound in the gastrointestinal tract, leading to poor and erratic absorption.
-
"Grease Ball" Effects: Highly lipophilic compounds can exhibit non-specific binding to proteins and lipids, leading to off-target effects and poor in vivo efficacy.
-
Metabolic Liability: Lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.
-
Formulation Difficulties: Formulating poorly soluble compounds for both in vitro and in vivo studies can be challenging and may require the use of co-solvents or specialized delivery systems.
-
Conclusion
This technical guide has provided a detailed examination of the lipophilicity and solubility of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone. Both computational predictions and established experimental protocols indicate that this compound is highly lipophilic and has low aqueous solubility. This information is crucial for any further investigation of this molecule as a potential drug candidate. The provided experimental workflows offer a robust framework for obtaining precise and reliable data to guide decision-making in a drug discovery program. A thorough understanding and careful consideration of these fundamental physicochemical properties will be paramount to successfully advancing this or any related compound towards the clinic.
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Unlocking the Potential of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone (CAS 306934-77-0): A Technical Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: An Uncharted Territory in Chemical Biology
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, identified by CAS number 306934-77-0, is a synthetic organic compound that, despite its commercial availability for research purposes, remains largely unexplored in scientific literature.[1] A thorough review reveals a conspicuous absence of published studies detailing its specific biological activities, mechanism of action, or progression through preclinical and clinical development. This presents a unique opportunity for researchers in drug discovery. The compound's distinct structural features, combining an acetophenone core with a substituted benzyloxy moiety, suggest a potential for diverse pharmacological activities, positioning it as a novel candidate for systematic investigation. This guide serves as a technical primer, synthesizing information from related chemical classes to propose potential research avenues and robust experimental protocols for elucidating the therapeutic promise of this molecule.
Physicochemical Properties and Inferred Bioactivity from Structural Analogs
To initiate a rational investigation into the potential of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, a comprehensive understanding of its physicochemical properties is essential. These parameters, summarized in the table below, are crucial for designing experimental protocols, including formulation for in vitro and in vivo studies.
| Property | Value | Source(s) |
| CAS Number | 306934-77-0 | |
| Molecular Formula | C₁₅H₁₂ClFO₂ | |
| Molecular Weight | 278.71 g/mol | [1] |
| Melting Point | 91-93 °C | |
| Purity | Typically >95% | [1] |
The molecular structure of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone offers several clues to its potential biological activities, based on the well-documented pharmacology of its constituent moieties.
-
Acetophenone Core: Acetophenone and its derivatives are a versatile class of compounds found in various natural products and synthetic molecules, exhibiting a wide range of pharmacological effects.[2] Research has demonstrated their potential as antioxidant, antimicrobial, and anti-inflammatory agents.[3][4] The ketone group can participate in hydrogen bonding, a key interaction in many enzyme active sites.
-
Benzyloxy Moiety: The benzyloxy group, particularly with halogen substitutions, is a common feature in pharmacologically active compounds. The presence of chlorine and fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5] For instance, benzyloxy derivatives have been explored as inhibitors of various enzymes and have shown potential in neuroprotective applications.
-
Structure-Activity Relationship (SAR) Insights: The combination of these structural features suggests that 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone could be a candidate for screening in several therapeutic areas. The halogenated benzyl group may enhance binding to hydrophobic pockets in target proteins, while the acetophenone moiety provides a scaffold for further chemical modification to optimize activity and selectivity.[6]
Hypothetical Research Applications: Charting a Course for Discovery
Given the absence of specific biological data, the following research applications are proposed as logical starting points for the investigation of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone:
-
Anticancer Activity: Many acetophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potential for this compound to induce apoptosis or inhibit key signaling pathways involved in cancer progression warrants investigation.
-
Antimicrobial Activity: The general antimicrobial properties of substituted acetophenones suggest that this compound could be screened against a panel of pathogenic bacteria and fungi.[4]
-
Anti-inflammatory and Antioxidant Activity: Chronic inflammation and oxidative stress are implicated in numerous diseases. The structural motifs of this compound suggest it may possess radical scavenging or enzyme-inhibiting properties relevant to these conditions.[3]
-
Enzyme Inhibition: The molecule's structure makes it a candidate for screening against various enzyme classes, such as kinases, phosphatases, or proteases, which are critical targets in many diseases.
Proposed Synthesis Protocol: A Practical Guide
For researchers wishing to synthesize or modify 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, the following protocol outlines a plausible synthetic route based on the Williamson ether synthesis, a common method for preparing ethers from an alcohol and an alkyl halide.
Step-by-Step Synthesis Methodology
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of the Alkyl Halide: Add 2-chloro-6-fluorobenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Proposed Williamson ether synthesis workflow.
Proposed Biological Screening Protocols
To initiate the biological evaluation of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, the following standard in vitro assays are recommended.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone in DMSO. Prepare serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: DPPH Assay for Antioxidant Activity
This assay measures the radical scavenging ability of the compound.
-
Reagent Preparation: Prepare a stock solution of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone in methanol or ethanol. Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Assay Procedure: In a 96-well plate, add different concentrations of the compound solution. Add the DPPH solution to each well. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Biological Screening Cascade Diagram
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Methodological & Application
Application Note & Protocol: Strategic Synthesis of Novel Ethers Utilizing 2-Chloro-6-fluorobenzyl Chloride via Williamson Ether Synthesis
Introduction: Re-examining a Classic Reaction for Modern Drug Discovery
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly relevant and powerful tool in the contemporary drug discovery landscape. Its fundamental principle, the SN2-mediated coupling of an alkoxide with an alkyl halide, offers a reliable and versatile method for constructing the ether linkages prevalent in a vast array of pharmacologically active molecules. This application note provides an in-depth guide to leveraging this classic transformation with a specialized and increasingly important electrophile: 2-chloro-6-fluorobenzyl chloride. The unique electronic and steric properties of this reagent, stemming from its di-halogenated and fluorinated structure, present both distinct opportunities and challenges in the synthesis of novel ether-containing compounds.
This document is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a mere recitation of steps to provide a holistic understanding of the reaction's mechanistic underpinnings, potential pitfalls, and the rationale behind critical protocol choices.
The Strategic Importance of 2-Chloro-6-fluorobenzyl Chloride
2-Chloro-6-fluorobenzyl chloride is a versatile alkylating agent employed in the synthesis of various biologically active compounds. Its utility in Williamson ether synthesis is particularly noteworthy for several reasons:
-
Benzylic Reactivity: The benzylic chloride is highly susceptible to SN2 displacement due to the stabilization of the transition state by the adjacent aromatic ring. This inherent reactivity allows for milder reaction conditions compared to less activated alkyl halides.
-
Structural Rigidity: The substituted benzyl group introduces a conformationally constrained moiety into the target molecule, a common strategy in drug design to enhance binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The presence of both chlorine and fluorine atoms significantly influences the lipophilicity, metabolic stability, and pKa of the resulting ether, properties that are critically important for pharmacokinetic and pharmacodynamic profiles. The aromatic chlorine is generally unreactive under typical Williamson conditions, allowing for selective reaction at the benzylic position.
Reaction Mechanism and Stereochemistry
The Williamson ether synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. This concerted process involves the backside attack of a nucleophile (the alkoxide) on the electrophilic carbon atom bearing the leaving group (in this case, the benzylic chloride).
Key mechanistic features include:
-
Alkoxide Formation: The alcohol starting material is deprotonated by a strong base, such as sodium hydride (NaH), to generate a potent alkoxide nucleophile.
-
Nucleophilic Attack: The resulting alkoxide attacks the carbon of the C-Cl bond in 2-chloro-6-fluorobenzyl chloride.
-
Inversion of Stereochemistry: If the electrophilic carbon were a stereocenter, the SN2 mechanism would lead to an inversion of its configuration. However, with the prochiral benzylic carbon of the reagent, this is not a factor.
It is crucial to select a primary or methyl halide for the Williamson ether synthesis to achieve optimal results, as secondary and tertiary halides are more prone to elimination reactions (E2) as a competing pathway.
Caption: General workflow of the Williamson ether synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of an ether from a primary alcohol and 2-chloro-6-fluorobenzyl chloride.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |
| 2-Chloro-6-fluorobenzyl chloride | 55117-15-2 | 179.02 | Corrosive, lachrymatory liquid. Density: 1.401 g/mL. |
| Primary Alcohol (R-OH) | Variable | Variable | Must be dry. |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 | Highly flammable solid, reacts violently with water. |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Anhydrous solvent is critical to prevent quenching of NaH. |
| Saturated Ammonium Chloride (aq.) | 12125-02-9 | 53.49 | Used for quenching the reaction. |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction solvent. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Used for washing the organic layer. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying agent. |
Safety Precautions:
-
2-Chloro-6-fluorobenzyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water and other protic sources. Handle it with extreme care in an inert atmosphere (e.g., under nitrogen or argon). The 60% dispersion in mineral oil reduces its pyrophoricity, but it is still highly reactive.
-
The reaction generates hydrogen gas, which is flammable. Ensure the reaction setup is properly vented.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a reflux condenser.
-
Alkoxide Formation:
-
To the flask, add the primary alcohol (1.0 eq) and anhydrous THF (concentration typically 0.1-0.5 M).
-
Begin stirring and purge the system with nitrogen.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise at 0 °C (ice bath). Caution: Hydrogen gas evolution will occur.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the gas evolution ceases, indicating the complete formation of the alkoxide.
-
-
Addition of the Electrophile:
-
Dissolve 2-chloro-6-fluorobenzyl chloride (1.0-1.1 eq) in a small amount of anhydrous THF.
-
Add the solution of the benzyl chloride dropwise to the stirred alkoxide suspension at room temperature. An exotherm may be observed.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to a moderate temperature (e.g., 50-65 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Troubleshooting and Potential Side Reactions
While the Williamson ether synthesis is generally robust, certain side reactions can occur, particularly with a substrate like 2-chloro-6-fluorobenzyl chloride.
-
Elimination: Although less likely with a primary benzylic halide, if a sterically hindered alcohol (and thus a bulky alkoxide) is used, E2 elimination could compete with the desired SN2 reaction.
-
Reaction with Aryl Halide: The C-Cl bond on the aromatic ring is significantly less reactive than the benzylic C-Cl bond under SN2 conditions. However, under forcing conditions (high temperatures, very strong bases), nucleophilic aromatic substitution could potentially occur, though it is highly unlikely in this context.
-
Incomplete Reaction: If the starting alcohol is not completely deprotonated, the reaction may not go to completion. Using a slight excess of NaH and ensuring anhydrous conditions can mitigate this.
Application Note: A Systematic Approach to HPLC Method Development for the Purity Analysis of C15H12ClFO2
Abstract
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of C15H12ClFO2, a representative halogenated aromatic compound. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical requirement in drug development and manufacturing.[1][2] This guide details a systematic, science-driven approach, from initial analyte characterization and screening to final method optimization and validation, grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4] We will explore the rationale behind selecting appropriate stationary phases, optimizing mobile phase composition, and leveraging Photodiode Array (PDA) detection for comprehensive purity assessments.
Introduction: The Rationale for Purity Analysis
The molecular formula C15H12ClFO2 suggests a complex aromatic structure containing halogens (chlorine and fluorine) and oxygen-containing functional groups. Such molecules are common in pharmaceutical development. Purity analysis is paramount, as even minute impurities can affect the safety, efficacy, and stability of the final drug product.[2] High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and versatility in separating complex mixtures.[5][6]
This guide moves beyond a simple recitation of steps to explain the underlying chemical principles that inform each decision in the method development process, ensuring a robust and reliable analytical procedure.
Analyte Characterization: Predicting Chromatographic Behavior
While the exact structure is not specified, the molecular formula allows us to deduce key physicochemical properties that will govern its behavior in a reversed-phase HPLC system.
-
Structure & Polarity: The high carbon-to-hydrogen ratio, combined with the presence of halogens and oxygen, indicates the presence of multiple aromatic rings. Halogens and ether/ester groups contribute to the molecule's polarity, but the large carbon backbone suggests it is a moderately non-polar (hydrophobic) compound. This makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.[7][8]
-
UV Absorbance: The presence of aromatic rings creates a strong chromophore, meaning the molecule will absorb ultraviolet (UV) light. This makes UV-based detectors, particularly Photodiode Array (PDA) detectors, highly suitable for this analysis.[9][10] A PDA detector provides the significant advantage of acquiring full UV spectra for the main peak and any impurities, which is invaluable for assessing peak purity.[11][12][13]
A summary of the predicted properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of C15H12ClFO2
| Property | Predicted Characteristic | Rationale & Implication for HPLC |
|---|---|---|
| Polarity | Moderately Non-polar / Hydrophobic | Excellent candidate for RP-HPLC. Retention will be primarily driven by hydrophobic interactions.[7][14] |
| UV Chromophore | Strong | Readily detectable by UV/PDA detectors. Wavelength selection will be straightforward. |
| Acidity/Basicity | Likely neutral or weakly acidic | pH of the mobile phase may have a minor effect on retention but is less critical than for strongly ionizable compounds. |
| Solubility | Soluble in common organic solvents | Sample preparation should be straightforward using solvents like acetonitrile or methanol. |
Strategic HPLC Method Development
Our strategy is a multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions. The entire workflow is visualized in the diagram below.
Caption: A systematic workflow for HPLC method development.
Causality Behind Experimental Choices
-
Stationary Phase (Column) Selection: The goal is to find a column that provides adequate retention and, most importantly, selectivity for the main compound and its potential impurities.
-
C18 (Octadecylsilane): This is the universal starting point for RP-HPLC.[15][16] Its long alkyl chains provide strong hydrophobic retention, which is necessary for a non-polar analyte like C15H12ClFO2.[14][17]
-
Phenyl-Hexyl: This phase is an excellent secondary screening choice. The phenyl groups can induce π-π interactions with the aromatic rings of the analyte, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 column.[14][18]
-
PFP (Pentafluorophenyl): This is a powerful choice for halogenated compounds. It offers a complex mixture of hydrophobic, aromatic, and dipole-dipole interactions, which can be highly effective at separating structurally similar isomers or impurities.[18]
-
-
Mobile Phase Selection: The mobile phase composition directly controls the retention time and can significantly impact selectivity.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents used in RP-HPLC.[19] While both reduce analyte retention by increasing the mobile phase's elution strength, they have different chemical properties. ACN often provides better peak shapes and lower viscosity, while MeOH can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.[20] Screening both is a crucial step.
-
Aqueous Phase: HPLC-grade water is the standard. A buffer is generally not required for neutral compounds, but a small amount of acid (e.g., 0.1% formic acid) is often added to improve peak shape by suppressing the ionization of any free silanol groups on the silica-based column packing.
-
-
Detector Selection: A Photodiode Array (PDA) detector is strongly recommended over a simple UV detector.[12] It captures the entire spectrum at each point in the chromatogram, which enables:
-
Optimal Wavelength Selection: The wavelength of maximum absorbance can be easily determined to maximize sensitivity.
-
Peak Purity Analysis: The software can compare spectra across the upslope, apex, and downslope of a peak. A significant mismatch indicates the presence of a co-eluting impurity.[11][21]
-
Experimental Protocols
Protocol 1: Sample and Mobile Phase Preparation
-
Mobile Phase A: Prepare 1 L of HPLC-grade water. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (ACN): Prepare 1 L of HPLC-grade Acetonitrile. Filter as above.
-
Mobile Phase C (MeOH): Prepare 1 L of HPLC-grade Methanol. Filter as above.
-
Diluent: Prepare a mixture of 50:50 (v/v) Acetonitrile and Water.
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the C15H12ClFO2 reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the diluent.
Protocol 2: Initial Screening
The objective of this phase is to quickly identify the most promising column and organic modifier combination. A fast scouting gradient is used.
Table 2: Initial Column and Mobile Phase Screening Conditions
| Parameter | Condition |
|---|---|
| Columns | 1. C18, 100 x 4.6 mm, 2.7 µm 2. Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm |
| Mobile Phase | A: Water B: Acetonitrile OR Methanol |
| Gradient | 10% to 95% B in 10 minutes, hold at 95% B for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | PDA/DAD, 200-400 nm (Extract chromatogram at λmax) |
Evaluation Criteria: After running all four combinations (C18/ACN, C18/MeOH, Phenyl/ACN, Phenyl/MeOH), evaluate the chromatograms for:
-
Good retention of the main peak (retention factor k > 2).
-
Sharp, symmetrical peak shape.
-
The best separation between the main peak and any visible impurities.
Protocol 3: Method Optimization
Once the best column and mobile phase are selected (e.g., C18 with Acetonitrile), optimize the gradient to achieve the best possible resolution in the shortest reasonable time.
-
Adjust Gradient Slope: If peaks are eluting too early, decrease the initial %B or make the gradient shallower (e.g., 10-95% B in 20 minutes). If peaks are eluting too late, make the gradient steeper (e.g., 40-95% B in 10 minutes).
-
Fine-tune with Isocratic Holds: Introduce short isocratic holds in the gradient to improve the separation of closely eluting impurity pairs.
-
Optimize Flow Rate and Temperature: Minor adjustments to flow rate (e.g., 0.8-1.2 mL/min) or temperature (e.g., 25-40 °C) can be used to fine-tune resolution and peak shape.
The goal is to achieve a method that meets the system suitability criteria defined in the next section.
Table 3: Example of a Final Optimized HPLC Method
| Parameter | Optimized Condition |
|---|---|
| Column | C18, 100 x 4.6 mm, 2.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |
| Gradient | 40% B to 70% B in 15 min, then to 95% B in 2 min, hold for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 5 µL |
| Detector | PDA at 254 nm (example λmax) |
Method Validation Protocol (ICH Q2(R2) Framework)
A developed method is not useful until it is validated to prove it is fit for its intended purpose.[4][22][23] Validation must be performed according to a pre-approved protocol.[23]
Table 4: System Suitability Test (SST) Criteria As per USP <621>, SST ensures the chromatographic system is adequate for the intended analysis.[3][24][25]
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. |
| Repeatability (%RSD) | %RSD ≤ 2.0 (for 5 replicate injections) | Confirms injection precision. |
Validation Experiments:
-
Specificity: Inject a blank (diluent), a placebo (if applicable), the reference standard, and the sample. The method is specific if there are no interfering peaks at the retention time of the main analyte and its known impurities. Peak purity analysis via PDA should also be performed to confirm the main peak is spectrally pure.
-
Linearity: Prepare a series of solutions of the reference standard over a range (e.g., 50% to 150% of the nominal concentration). Plot the peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%). Accuracy is reported as the percent recovery. The typical acceptance criterion is 98.0% to 102.0% recovery.[4]
-
Precision:
-
Repeatability: Analyze a minimum of six sample preparations at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[4]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The results are compared to assess the method's ruggedness.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is particularly important for impurity analysis.
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±2 °C in column temperature, ±0.1 units of pH, ±5% in organic modifier composition) and assess the impact on the results. The system suitability criteria should still be met.
Table 5: Example Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
|---|---|---|---|
| Specificity | No interference observed | No interference | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% | Pass |
| Robustness | SST criteria met under all varied conditions | SST criteria must be met | Pass |
Conclusion
This application note outlines a logical and scientifically-grounded workflow for developing a robust RP-HPLC method for the purity analysis of C15H12ClFO2. By systematically screening columns and mobile phases, optimizing the chromatographic conditions, and leveraging the power of PDA detection, a method can be established that is both efficient and reliable. Adherence to the validation principles of ICH Q2(R2) and the system suitability requirements of USP <621> ensures that the final method is fit for purpose in a regulated pharmaceutical environment.
References
-
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
LCGC International. Column Selection for Reversed-Phase HPLC. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]
-
Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]
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GALAK Chromatography. How to choose reversed-phase HPLC column C18, C8, C4. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
ResearchGate. (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses). [Link]
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Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
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Pacific BioLabs. Identity and Purity - Small Molecules. [Link]
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RSC Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. [Link]
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Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
-
Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. [Link]
-
Taylor & Francis Online. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores – A Review. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
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LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>?. [Link]
-
Moravek, Inc. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
LCGC International. Peak Purity Algorithms using Diode Array Detectors. [Link]
-
Pharma Knowledge Forum. How to Develop HPLC Method for Nonpolar Compounds. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of the novel small molecule, 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone. As the mechanism of action and cellular targets of this compound are yet to be fully elucidated, this guide is designed to establish a robust and reproducible framework for its preliminary assessment. The protocols herein are grounded in established cell culture and cytotoxicity testing methodologies, ensuring scientific integrity and providing a solid foundation for further investigation. This guide is intended for researchers, scientists, and drug development professionals embarking on the evaluation of novel chemical entities.
Introduction: A Framework for Characterizing Novel Compounds
The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by rigorous in vitro testing. This initial phase is critical for determining a compound's biological activity, potency, and potential toxicity. For a compound with an unknown mechanism of action, such as 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, the initial steps involve broad-spectrum cytotoxicity screening across a panel of relevant cell lines.
This guide provides a self-validating system for these initial studies. We will detail the essential preparatory steps, from compound handling to cell line selection and maintenance. Subsequently, we will provide step-by-step protocols for two widely accepted and complementary cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. By explaining the causality behind each experimental choice, this document aims to equip researchers with the expertise to generate reliable and meaningful data.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of the test compound are foundational to the accuracy and reproducibility of any in vitro study. The goal is to create a stable, concentrated stock solution that can be accurately diluted to the final experimental concentrations.
Rationale: Creating a high-concentration stock solution in a suitable solvent allows for minimal volumes to be added to the cell culture medium, thereby reducing the potential for solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a common solvent for many organic small molecules due to its high solubilizing capacity and relatively low toxicity to cells at low concentrations.[1] It is crucial, however, to ensure the final concentration of DMSO in the culture medium remains below 0.5%, and ideally at or below 0.1%, to avoid off-target effects.[2]
Protocol 2.1: Preparation of a 10 mM Stock Solution
-
Calculate the Required Mass: The molecular weight of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is 278.71 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 2.787 mg of the compound.
-
Dissolution: Aseptically add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. If solubility is an issue, gentle warming in a 37°C water bath for 10-30 minutes may aid dissolution.[3] Ensure no precipitates are visible before proceeding.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Cell Line Selection and Maintenance
The choice of cell lines is a critical determinant of the relevance of the experimental outcomes. For a compound with an unknown target, a common strategy is to screen against a panel of cell lines from different tissue origins to identify potential areas of activity.[4]
Rationale: Cancer cell lines are frequently used for initial drug screening as they are robust and well-characterized.[5] For a broad initial screen, a panel might include cell lines from common cancer types such as breast (e.g., MCF-7), lung (e.g., A549), and colon (e.g., HT-29).[5] It is also prudent to include a non-cancerous cell line (e.g., MRC-5) to assess for general cytotoxicity versus cancer-specific effects. The selection should be guided by the ultimate therapeutic goal.[6]
Protocol 3.1: General Maintenance of Adherent Cell Lines
This protocol provides a general guideline for subculturing adherent cells. Specific media and supplements should be confirmed from the cell line supplier (e.g., ATCC).[7]
-
Visual Inspection: Routinely examine the cells under an inverted microscope to check for confluency, morphology, and any signs of contamination.[8]
-
Aspiration of Media: Once cells reach 80-90% confluency, remove the spent culture medium.
-
Washing: Gently wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS) to remove any residual serum that may inhibit enzymatic activity.
-
Dissociation: Add a minimal volume of a dissociation reagent, such as Trypsin-EDTA, to cover the cell monolayer (e.g., 1 mL for a T-25 flask). Incubate at 37°C for 3-5 minutes, or until cells detach.[9]
-
Neutralization: Add complete growth medium (containing serum) to the flask to inactivate the trypsin.
-
Cell Counting: Collect the cell suspension and perform a viable cell count using a hemocytometer and a viability stain like Trypan Blue.
-
Reseeding: Dilute the cells to the desired seeding density in fresh, pre-warmed medium and transfer to new culture flasks.
Experimental Workflow: Cytotoxicity Assessment
The following section details the step-by-step process for setting up a 96-well plate to assess the cytotoxicity of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone.
Diagram 4.1: Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 4.1: Seeding Cells for Cytotoxicity Assays
-
Prepare Cell Suspension: Following Protocol 3.1, prepare a single-cell suspension.
-
Determine Seeding Density: The optimal seeding density depends on the cell line's growth rate and the duration of the assay. A typical starting point for a 48-72 hour assay is between 5,000 and 20,000 cells per well.[10] This should be optimized to ensure cells in the control wells are in the exponential growth phase at the end of the assay.
-
Plate Seeding: Seed the calculated number of cells in 100 µL of complete medium into each well of a 96-well plate.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to adhere.
| Parameter | Recommendation | Rationale |
| Plate Type | 96-well, flat-bottom, clear | Standard for colorimetric assays, allows for microscopic observation. |
| Seeding Volume | 100 µL/well | Leaves room for the addition of the test compound. |
| Seeding Density | 5,000 - 20,000 cells/well | Ensures cells are in logarithmic growth phase during the assay. |
| Incubation Time | 24 hours | Allows for cell recovery and adherence before treatment. |
Table 4.1: Recommended parameters for cell seeding.
Cytotoxicity and Cell Viability Assay Protocols
Two distinct assays are presented to provide a more comprehensive picture of the compound's effect. The MTT assay measures metabolic activity, an indicator of cell viability, while the LDH assay measures cytotoxicity by detecting plasma membrane damage.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is proportional to the number of viable cells.
Protocol 5.1.1: MTT Assay
-
Compound Addition: Prepare serial dilutions of the 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone stock solution in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt to a colored formazan product.[14] The amount of color is proportional to the number of lysed cells.
Protocol 5.2.1: LDH Assay
-
Compound Treatment: Treat cells with serial dilutions of the compound as described in Protocol 5.1.1. It is essential to include three sets of controls:
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO).
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer provided with the assay kit.
-
-
Incubation: Incubate for the desired exposure time.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[14]
Data Analysis and Interpretation
Diagram 6.1: Data Analysis Flow
Caption: Flowchart for IC50 value determination.
Protocol 6.1: Calculating Percent Viability and IC50
-
Background Subtraction: For the MTT assay, subtract the average absorbance of the "no cell" control wells from all other readings. For the LDH assay, subtract the background absorbance from all readings.
-
Normalization:
-
MTT Assay (% Viability):
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
LDH Assay (% Cytotoxicity):
-
% Cytotoxicity = [(Absorbance of Treated - Absorbance of Low Control) / (Absorbance of High Control - Absorbance of Low Control)] * 100
-
-
-
Dose-Response Curve: Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[15] The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in cell viability.[15] This can be calculated using software such as GraphPad Prism.[16]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Mix cell suspension thoroughly before and during seeding; Avoid using the outer wells of the plate; Use a multichannel pipette and ensure proper technique. |
| No dose-response effect observed | Compound is inactive at the tested concentrations; Compound precipitated out of solution; Incorrect dilutions. | Test a wider range of concentrations; Check the solubility of the compound in the final medium; Prepare fresh stock and dilutions. |
| High background in MTT assay | Contamination (bacterial or fungal); Phenol red in the medium. | Discard contaminated cultures and use aseptic technique; Use phenol red-free medium for the assay.[11] |
| Unexpected cell death in vehicle control | DMSO concentration is too high; Cells are sensitive to the solvent. | Ensure the final DMSO concentration is ≤0.1%; Test the toxicity of the vehicle alone on the cell line.[17] |
| Low signal in LDH assay | Low cell number; Insufficient incubation time with the compound. | Optimize cell seeding density; Increase the exposure time to the compound. |
Table 7.1: Common troubleshooting scenarios.[18]
References
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
-
Timm, M., & Saaby, L. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 815–820. [Link]
-
Open Targets. (2019). Looking for cell line models to predict drug response in cancer patients? Use CELLector. [Link]
-
ResearchGate. (2014). How many HT29 cells should I seed in a 96-well plate for a wst-1 assay?. [Link]
-
Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Blossom BioScience. (n.d.). Protocol for Subculturing of Adherent Cells. [Link]
-
REPROCELL. (n.d.). Alvetex Scaffold Protocol: 96 Well Plate – Instructions/ Example Applications. [Link]
-
ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. [Link]
-
Ghorbani, M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Current pharmaceutical design, 26(23), 2686–2697. [Link]
-
ATCC. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. [Link]
-
Provost, J. J., & Wallert, M. A. (2014). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
-
ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
YouTube. (2024). How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. [Link]
-
ResearchGate. (2023). How do i prepare TRF stock solution for cell culture study?. [Link]
-
MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
protocols.io. (2023). MTT (Assay protocol. [Link]
-
NIH. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]
-
ResearchGate. (2023). Free Animal Cell Culture Guide. [Link]
-
YouTube. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. [Link]
-
ecancer. (2020). Cell-culture based test systems for anticancer drug screening. [Link]
-
NIH. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]
-
ResearchGate. (2016). Cytotoxicity assay - cellular density?. [Link]
-
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
ACS Omega. (2021). Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine. [Link]
-
Atlas Biologicals. (n.d.). Culture Guidelines of Adherent Cells using Trypsin. [Link]
-
AACR Journals. (2015). Cancer Cell Lines for Drug Discovery and Development. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. emulatebio.com [emulatebio.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. atcc.org [atcc.org]
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- 9. blossombioscience.com [blossombioscience.com]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. clyte.tech [clyte.tech]
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- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cellculturecompany.com [cellculturecompany.com]
Application Notes & Protocols for 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
Introduction: A Structural and Functional Overview
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is a poly-substituted aromatic ketone. Its molecular architecture, featuring a halogenated benzyl ether linked to an acetophenone core, suggests its utility as a precursor or intermediate in complex organic synthesis, particularly within drug discovery and materials science. The presence of chloro- and fluoro- substituents on the benzyl ring can modulate the compound's reactivity, lipophilicity, and metabolic stability, making it a molecule of interest for medicinal chemists.
The acetophenone moiety provides a reactive ketone carbonyl group and an adjacent methyl group with acidic protons, allowing for a variety of chemical transformations such as condensations, reductions, and alpha-functionalization. The benzyl ether linkage, while a common protecting group for phenols, is subject to specific cleavage conditions. The ortho-chloro and -fluoro substituents on the benzyl ring sterically and electronically influence the stability and reactivity of this ether bond.
These application notes provide a comprehensive guide for the safe handling, storage, and use of this compound, grounded in an expert understanding of its constituent functional groups and general principles of laboratory safety. Due to the limited availability of specific experimental data for this exact molecule, the following guidelines are based on established chemical principles and data from structurally analogous compounds.
Section 1: Chemical and Physical Properties
A consolidated summary of known and inferred properties for 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is presented below.
| Property | Value | Source / Comment |
| CAS Number | 306934-77-0 | [1] |
| Molecular Formula | C₁₅H₁₂ClFO₂ | [1] |
| Molecular Weight | 278.71 g/mol | [1] |
| Appearance | White to off-white solid (inferred) | Based on typical aromatic ketones. |
| Melting Point | 91-93 °C | Data from a commercial supplier. |
| Boiling Point | Not available | Expected to be high (>350 °C); decomposition may occur before boiling at atmospheric pressure. |
| Solubility | No quantitative data available. | Likely soluble in chlorinated solvents (e.g., Dichloromethane), ethers (e.g., THF), and other polar aprotic solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate). Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water. |
| Shelf Life | ~1095 days (3 years) | Data from a commercial supplier, assuming proper storage conditions. |
Section 2: GHS Hazard Profile and Safety Precautions
This compound is classified as an irritant. All handling operations should be conducted based on the assumption that it is a hazardous substance.
| GHS Hazard Statement | Description | Precautionary Measures and Rationale |
| H315 | Causes skin irritation | P280: Wear protective gloves/protective clothing. [2] The aromatic ketone and halogenated moieties can cause dermatitis upon contact. Use nitrile or neoprene gloves. A lab coat is mandatory. |
| H319 | Causes serious eye irritation | P280: Wear eye protection/face protection. [2] The compound is a crystalline solid and dust can easily become airborne, causing severe irritation upon contact with eyes. Chemical splash goggles are required at a minimum. A face shield is recommended when handling larger quantities (>1 g). |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2] Fine powders of aromatic compounds can irritate the mucous membranes and respiratory tract. All weighing and transfers must be performed in a certified chemical fume hood or a glove box. |
Personal Protective Equipment (PPE) Protocol
A risk-based approach to PPE is essential. The following diagram outlines the minimum required PPE for handling this compound.
Caption: Minimum PPE workflow for handling the target compound.
Section 3: Storage and Stability
Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety. The dual-functionality of a benzyl ether and a ketone dictates the primary storage concerns.
Recommended Storage Conditions
-
Temperature: Store in a cool environment. Refrigeration (2-8 °C) is recommended for long-term storage to minimize the rate of potential degradation pathways.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). Benzyl ethers can be susceptible to slow, long-term oxidative degradation in the presence of air, which may lead to the formation of corresponding benzaldehydes and benzoic acids.[3]
-
Light: Store in an amber vial or in a dark location. Aromatic ketones can be light-sensitive.
-
Container: Use a tightly sealed, clearly labeled container. Ensure the cap is resistant to organic solvents.
Chemical Stability and Incompatibilities
The stability of the molecule is primarily governed by the benzyl ether linkage.
-
Acids: AVOID STRONG ACIDS. The benzyl ether linkage is susceptible to cleavage under strongly acidic conditions (e.g., HBr, HCl, BCl₃).[1][4] This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack or carbocation formation.
-
Bases: Generally stable to bases. However, very strong bases (e.g., NaH, LDA) will deprotonate the methyl group of the acetophenone moiety to form an enolate. This is not a stability issue if it is the intended reaction, but it is a key reactivity consideration.
-
Reducing Agents: AVOID CATALYTIC HYDROGENATION. The benzyl ether C-O bond is readily cleaved by hydrogenolysis (H₂ gas with a palladium, platinum, or nickel catalyst).[1][4] This is a common deprotection strategy and must be avoided if the ether linkage is to be retained. Other reducing agents like NaBH₄ will likely reduce the ketone to a secondary alcohol without affecting the ether.
-
Oxidizing Agents: AVOID STRONG OXIDIZING AGENTS. While generally stable to mild oxidants, strong oxidizing agents (e.g., KMnO₄, CrO₃) can potentially oxidize the benzylic position or the acetophenone side chain.[1] Some specific oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) are known to cleave benzyl ethers, particularly those with electron-donating substituents.[3][5]
Section 4: Handling Protocols
Protocol for Weighing and Transfer of the Solid
Objective: To safely and accurately weigh the solid compound for use in an experiment.
Rationale: This protocol is designed to minimize inhalation of dust and prevent skin/eye contact, addressing the H315, H319, and H335 hazard statements.
Materials:
-
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone in its storage container.
-
Spatula.
-
Weighing paper or a tared vial.
-
Analytical balance located inside a chemical fume hood or a vented balance enclosure.
-
Appropriate PPE (see Section 2.1).
Procedure:
-
Ensure the chemical fume hood sash is at the appropriate working height.
-
Place the analytical balance inside the fume hood.
-
Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.
-
Allow the compound's storage container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Carefully open the container. Avoid any sudden movements that could aerosolize the powder.
-
Using a clean spatula, carefully transfer the desired amount of solid onto the weighing paper or into the tared vial on the balance.
-
Once the desired mass is obtained, securely close the primary storage container.
-
Carefully transfer the weighed solid to the reaction vessel or dissolution vial within the fume hood.
-
Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., acetone) and wipe. Dispose of the contaminated wipes as solid chemical waste.
-
Remove gloves and wash hands thoroughly.
Protocol for Preparing a Stock Solution
Objective: To prepare a solution of known concentration for experimental use.
Rationale: This protocol ensures safe dissolution and minimizes exposure to both the solid and the solvent vapors. The choice of solvent should be determined by the specific experimental requirements.
Materials:
-
Weighed solid of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone.
-
Volumetric flask (Class A).
-
Chosen solvent (e.g., Acetonitrile, Dichloromethane, THF, DMSO).
-
Pipettes or syringes for solvent transfer.
-
Vortex mixer or magnetic stirrer.
-
Appropriate PPE.
Procedure:
-
Perform all steps within a chemical fume hood.
-
Transfer the pre-weighed solid into the appropriate size volumetric flask.
-
Add a small amount of the chosen solvent to the flask (approximately 25-50% of the final volume).
-
Gently swirl the flask, or use a vortex mixer, to dissolve the solid. Gentle warming may be applied if necessary, but be mindful of the solvent's boiling point. Do not use open flames.
-
Once the solid is fully dissolved, add more solvent until the volume is just below the calibration mark on the neck of the flask.
-
Use a pipette to carefully add the final volume of solvent dropwise until the bottom of the meniscus is aligned with the calibration mark.
-
Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Transfer the solution to a suitable, clearly labeled storage vial (e.g., an amber glass vial with a PTFE-lined cap).
-
The label should include: Chemical Name, CAS Number, Concentration, Solvent, Preparation Date, and Your Initials.
Caption: Step-by-step workflow for preparing a stock solution.
Section 5: Disposal and Decontamination
Rationale: Proper waste management is crucial to prevent environmental contamination and ensure compliance with institutional and federal regulations. Halogenated organic compounds require specific disposal procedures.
-
Solid Waste: Dispose of any solid 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, contaminated weighing paper, gloves, or wipes in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: All solutions containing this compound should be disposed of in a designated "Halogenated Liquid Waste" container. Do not pour down the drain.
-
Spill Cleanup:
-
Alert personnel in the immediate area and restrict access.
-
If the spill is large or involves volatile solvents, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.
-
For small spills of the solid, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Carefully scoop the mixture into the halogenated solid waste container.
-
For small spills of a solution, cover with an inert absorbent material. Scoop the material into the halogenated solid waste container.
-
Decontaminate the spill area with a suitable solvent and paper towels. Dispose of the towels in the solid waste container.
-
-
Glassware Decontamination: Rinse glassware that has been in contact with the compound three times with a suitable solvent (e.g., acetone). The first rinse should be collected into the halogenated liquid waste container. Subsequent rinses can typically be collected in a non-halogenated waste container, but consult your institutional EHS guidelines.
References
-
Thiemann, T., et al. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl ethers. [Link]
-
Guthrie, J. P., Cossar, J., & Klym, A. (1987). pKa values for substituted acetophenones: values determined by study of rates of halogenation. Canadian Journal of Chemistry, 65(9), 2154-2163. [Link]
-
Congreve, M. S., et al. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetophenone. [Link]
-
Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664. [Link]
-
Aminov, J. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]
-
Tufro, M. (2014, August 1). General Chemistry Lab Safety. LibreTexts. [Link]
-
Boons, G. J., et al. (2010). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC. [Link]
-
Roth, C. (n.d.). Safety Data Sheet: Acetophenone. [Link]
Sources
Troubleshooting & Optimization
How to prevent dehalogenation during synthesis of fluorinated benzyl ethers
Technical Support Center: Synthesis of Fluorinated Benzyl Ethers
Welcome to the technical support center for the synthesis of fluorinated benzyl ethers. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorinated motifs. The stability of the carbon-fluorine (C-F) bond is paramount for the integrity of your target molecules, yet it can be surprisingly labile under common synthetic conditions. This resource provides in-depth, experience-driven advice to help you anticipate, troubleshoot, and ultimately prevent unwanted dehalogenation during your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding dehalogenation in fluorinated benzyl ether synthesis.
Q1: I'm performing a standard Williamson ether synthesis with 4-fluorobenzyl bromide and a primary alcohol, but I'm seeing a significant amount of toluene as a byproduct. What is happening?
A: You are likely observing hydrodefluorination, a form of dehalogenation where the fluorine atom is replaced by a hydrogen atom. This side reaction is often promoted by the reaction conditions, particularly the choice of base and solvent. Strong, sterically hindered bases can deprotonate trace amounts of water or the alcohol itself, which can then act as a hydride source, or the base may facilitate an electron transfer process leading to the cleavage of the C-F bond.
Q2: Why is the C-F bond, known for its high bond dissociation energy, susceptible to cleavage in my reaction?
A: While the C-F bond is indeed strong, its stability can be compromised by the electronic environment of the molecule and the reaction conditions. In fluorinated aromatic systems, the high electronegativity of fluorine makes the ipso-carbon atom electron-deficient and susceptible to nucleophilic attack. This can initiate a Nucleophilic Aromatic Substitution (SNAr) pathway, where fluoride acts as a leaving group.[1] This is particularly true if there are other electron-withdrawing groups on the aromatic ring.[1]
Q3: Are certain substitution patterns on the fluorinated benzyl group more prone to dehalogenation?
A: Yes. Fluorines in the ortho or para position to an activating group (like a nitro group) are significantly more susceptible to SNAr-type dehalogenation because the negative charge of the intermediate (Meisenheimer complex) can be stabilized through resonance.[1] Even without strong activating groups, harsh basic conditions or high temperatures can promote dehalogenation.
Q4: Can my choice of solvent influence the rate of dehalogenation?
A: Absolutely. Polar aprotic solvents like DMF, DMSO, and NMP can accelerate SNAr reactions by solvating the cation of the base (e.g., K⁺ in K₂CO₃), leaving a more "naked" and reactive anion.[2] These solvents can also stabilize the polar transition states involved in dehalogenation pathways.[3] Conversely, less polar solvents like toluene or THF may slow down these unwanted side reactions.
Part 2: In-Depth Troubleshooting Guide
If you are encountering issues, use this guide to diagnose and solve the problem.
Symptom 1: Significant Dehalogenation Detected (e.g., by LC-MS or ¹⁹F NMR)
If your analytical data shows the presence of the corresponding non-fluorinated benzyl ether or toluene, consider the following factors:
-
Your Base is Too Harsh: Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) can promote elimination or deprotonation at the benzylic position, leading to decomposition pathways. Organolithium reagents can also cause ether cleavage.[4][5]
-
Solution: Switch to a milder, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) is often an excellent choice as it is highly soluble in many organic solvents, leading to a "freer," more reactive alkoxide without excessive basicity that can promote side reactions.[2] Potassium carbonate (K₂CO₃) is a more economical, yet often effective, alternative.
-
-
Your Temperature is Too High: High reaction temperatures provide the necessary activation energy for C-F bond cleavage.[6] Many Williamson ether syntheses can proceed efficiently at room temperature or with gentle heating (40-60 °C), especially with more reactive primary halides.
-
Solution: Attempt the reaction at a lower temperature. If the reaction is sluggish, consider extending the reaction time instead of increasing the temperature. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, which may reduce byproduct formation, but conditions must be carefully optimized.[7]
-
-
Solvent Choice is Promoting Side Reactions: As mentioned in the FAQs, polar aprotic solvents can accelerate dehalogenation.
-
Solution: Consider switching to a less polar solvent. Acetonitrile (MeCN) or tetrahydrofuran (THF) are good alternatives to DMF or DMSO. In some cases, a non-polar solvent like toluene can be effective, particularly when using a phase-transfer catalyst to improve reactivity.
-
Symptom 2: Low Yield of the Desired Fluorinated Benzyl Ether
Low yields can be a direct consequence of dehalogenation, but other factors may be at play:
-
Incomplete Deprotonation of the Alcohol: If the alcohol is not fully converted to the nucleophilic alkoxide, the reaction will be slow and incomplete.
-
Solution: Ensure your reagents and solvent are anhydrous. If using a weaker base like K₂CO₃, ensure it is finely powdered to maximize surface area. The use of Cs₂CO₃ often mitigates this issue due to its higher solubility and basicity.[2]
-
-
Competing Elimination Reaction: If you are using a secondary or tertiary alcohol, or if your fluorinated benzyl halide is sterically hindered, an E2 elimination reaction may compete with the desired SN2 substitution.[8]
-
Solution: The Williamson ether synthesis is most effective for primary halides.[9] If your substrate allows, consider reversing the synthons—using a fluorinated alcohol and a benzyl halide.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting dehalogenation issues.
Caption: Troubleshooting workflow for dehalogenation.
Part 3: Recommended Protocols & Mechanistic Insights
Understanding the Mechanism: Nucleophilic Aromatic Substitution (SNAr)
A primary cause of defluorination is the SNAr mechanism, especially with electron-deficient aromatic rings. The alkoxide or hydroxide ions in the reaction mixture can act as nucleophiles, attacking the carbon atom bearing the fluorine. This is often the rate-limiting step and leads to a negatively charged intermediate known as a Meisenheimer complex.[1] Aromaticity is restored when the fluoride ion is expelled.
Caption: SNAr mechanism leading to defluorination.
Protocol 3.1: Robust Williamson Ether Synthesis using Cesium Carbonate
This protocol is designed to minimize dehalogenation by using a mild base and moderate temperatures.
Materials:
-
Alcohol (1.0 equiv)
-
Fluorinated benzyl bromide or chloride (1.1-1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv)
-
Acetonitrile (MeCN), anhydrous (0.1 - 0.2 M concentration)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol and anhydrous acetonitrile.
-
Add the cesium carbonate to the solution and stir the resulting suspension for 15-20 minutes at room temperature.
-
Add the fluorinated benzyl halide dropwise to the suspension.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
If the reaction is slow, gently heat the mixture to 40-50 °C. Avoid temperatures above 60 °C.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts through a pad of celite, washing with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Recommended Reaction Conditions
The following table provides a starting point for optimizing your reaction conditions.
| Substrate Type | Recommended Base | Recommended Solvent | Temperature Range (°C) | Key Considerations |
| Primary Alcohol + Primary Fluorobenzyl Halide | Cs₂CO₃ or K₂CO₃ | MeCN, THF | 25 - 50 | This is the ideal scenario; reactions are typically clean and efficient. |
| Secondary Alcohol + Primary Fluorobenzyl Halide | Cs₂CO₃ | THF | 25 - 60 | Watch for competing elimination. Use of Cs₂CO₃ is highly recommended. |
| Phenol + Primary Fluorobenzyl Halide | K₂CO₃ | DMF, MeCN | 25 - 60 | Phenols are more acidic, allowing for weaker bases. DMF is often used but monitor for defluorination. |
| Electron-Deficient Fluorobenzyl Halide | K₂CO₃ | Toluene, THF | 0 - 25 | Highly susceptible to SNAr. Use the mildest conditions possible. |
Part 4: Analytical Methods for Detecting Dehalogenation
Unambiguous detection of dehalogenation is critical for troubleshooting.
-
Mass Spectrometry (LC-MS): This is the most direct method. Look for a mass peak corresponding to your product minus 18 Da (the mass difference between F and H). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]
-
¹⁹F NMR Spectroscopy: This technique is highly sensitive to fluorine-containing compounds. The disappearance of the signal corresponding to your starting material and the absence of a new fluorine signal in the expected region for your product is a strong indicator of defluorination.
-
¹H NMR Spectroscopy: While less direct, the aromatic region of the proton NMR can be revealing. The coupling patterns and chemical shifts will change upon replacement of a fluorine atom with a proton.
References
-
Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. ResearchGate. (2022). [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. (2023). [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]
-
Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. ResearchGate. (2019). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). [Link]
-
The effect of temperature on the C–C bond cleavage or C O hydrogenation... ResearchGate. (n.d.). [Link]
-
Williamson ether synthesis. Wikipedia. (n.d.). [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. (2018). [Link]
-
Ether cleavage. Wikipedia. (n.d.). [Link]
-
α-Lithiated Aryl Benzyl Ethers: Inhibition of[11][12]-Wittig Rearrangement and Application to the Synthesis of Benzo[b]furan Derivatives. PubMed. (2015). [Link]
-
Base-Induced Instability of Fluorotelomer Alcohols. PMC - NIH. (n.d.). [Link]
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Troubleshooting low cell viability in assays with 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
As a Senior Application Scientist, I've designed this technical support center to guide you through the complexities of working with 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone. Unexpectedly low cell viability is a common yet challenging issue. This guide provides a systematic, causality-driven approach to not only solve immediate experimental problems but also to understand the underlying biological mechanisms.
Technical Support Center: 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when encountering low cell viability with this compound.
Q1: I'm observing significant cell death even at low concentrations of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone. What are the most likely causes?
There are three primary areas to investigate:
-
Inherent Compound Cytotoxicity: The compound itself is classified as harmful if swallowed, inhaled, or in contact with skin, and is an irritant.[1] Therefore, a potent cytotoxic effect may be an expected outcome of treatment.
-
Solubility and Precipitation: Like many small molecules, this compound likely has low aqueous solubility.[2][3] If it precipitates out of your culture medium, cells can be exposed to microcrystals or a much higher effective concentration than intended, leading to acute toxicity.
-
Solvent Toxicity: The solvent used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO), is toxic to cells at higher concentrations.[4] It's critical to ensure the final concentration of DMSO in your assay wells is below the toxic threshold for your specific cell line.
Q2: What is the correct way to prepare and dilute the compound stock solution?
Proper stock preparation is critical to avoid solubility issues.[5]
-
Primary Stock: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.[5] Store this stock at -20°C or -80°C.
-
Serial Dilutions: Perform serial dilutions from your primary stock into complete cell culture medium to achieve your final desired concentrations. It is crucial to vortex gently after each dilution step. Pre-warming the culture media to 37°C can help maintain solubility.[5]
-
Final Solvent Concentration: Always calculate the final percentage of DMSO in your wells. It is imperative to keep this concentration below 0.5% (v/v) , and ideally below 0.1%, to prevent solvent-induced cytotoxicity.[4][6]
Q3: My vehicle control (media with DMSO) is showing a drop in cell viability. How do I fix this?
This indicates your cells are sensitive to the concentration of DMSO you are using. You must perform a solvent tolerance assay to determine the maximum non-toxic concentration for your cell line and experiment duration. See the "Protocols" section for a detailed Solvent Toxicity Titration workflow.
Q4: What is the difference between a cell viability assay and a cytotoxicity assay?
These terms are often used interchangeably, but they measure different aspects of cell health.
-
Viability Assays (e.g., MTT, MTS, AlamarBlue, ATP-based assays like CellTiter-Glo®) measure markers of healthy, metabolically active cells. A decrease in signal indicates a loss of viability, which could be due to cell death or inhibition of cell proliferation.[7]
-
Cytotoxicity Assays (e.g., LDH release, trypan blue, propidium iodide uptake) directly measure markers of cell death, most commonly the loss of plasma membrane integrity.[8]
If a compound inhibits metabolism, a viability assay might show a low signal even if the cells are not dead. Confirming results with an assay from the other category (an "orthogonal" method) is a key troubleshooting step.
Systematic Troubleshooting Guide
Use this guide to diagnose the root cause of low cell viability in a logical sequence.
Workflow for Troubleshooting Low Cell Viability
Caption: A step-by-step workflow to diagnose the cause of low cell viability.
Advanced Mechanistic Investigation
Once you have ruled out experimental artifacts, the next step is to understand the biological mechanism of cytotoxicity.
Question 1: Is the observed cell death caused by apoptosis?
Apoptosis, or programmed cell death, is a common mechanism for cytotoxic compounds. A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with Caspase-3 and Caspase-7 being key executioners.[9][10]
Recommended Experiment: Measure the activity of Caspase-3 and -7 using a luminogenic or colorimetric assay. An increase in caspase activity in treated cells compared to controls is a strong indicator of apoptosis.
Caption: Workflow of a typical Caspase-3/7 assay for apoptosis detection.
(See the Protocols section for a detailed Caspase-3/7 Assay protocol.)
Question 2: Is the compound affecting mitochondrial health?
Mitochondria are central to cell survival, and their dysfunction is an early event in apoptosis. A key indicator of mitochondrial health is the mitochondrial membrane potential (MMP).[11] In healthy cells, the MMP is high (polarized). In apoptotic or stressed cells, the MMP collapses (depolarizes).
Recommended Experiment: Use a fluorescent dye like JC-1 or TMRE to measure changes in MMP.[12] A shift in fluorescence indicates mitochondrial depolarization.
Caption: JC-1 dye behavior in healthy vs. apoptotic mitochondria.
(See the Protocols section for a detailed Mitochondrial Membrane Potential Assay protocol.)
Question 3: Could the compound be inducing autophagy?
Autophagy is a cellular recycling process that can either promote survival or lead to a form of programmed cell death, distinct from apoptosis.[13] It involves the formation of double-membraned vesicles called autophagosomes.
Recommended Experiment: Monitor the conversion of the protein LC3-I to LC3-II via Western Blot or immunofluorescence. LC3-II is incorporated into the autophagosome membrane, and an increase in its levels is a hallmark of autophagy induction.[14][15] Specialized fluorescent dyes that accumulate in autophagic vacuoles can also be used for detection by microscopy or flow cytometry.[16]
Protocols and Data
Data Tables
Table 1: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Max Recommended Concentration (v/v) | Notes |
| DMSO | 0.5% | Ideal is ≤0.1%. Perform titration for your specific cell line.[4] |
| Ethanol | 0.5% | Can be cytotoxic at higher concentrations.[4][17] |
| Methanol | 0.5% | Generally more toxic than Ethanol. Use with caution.[17] |
Table 2: Comparison of Common Cell Viability and Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Viability | |||
| MTT/MTS/XTT | Metabolic reduction of tetrazolium salt to colored formazan.[18] | Inexpensive, well-established. | Can be affected by compounds altering cellular metabolism. Requires endpoint measurement. |
| Resazurin (AlamarBlue) | Metabolic reduction of resazurin to fluorescent resorufin.[19] | Highly sensitive, compatible with continuous monitoring. | Can be cytotoxic over long exposures. |
| ATP Assay (e.g., CTG) | Measures ATP levels via luciferase reaction.[6] | Very sensitive, fast, reflects viable cell number. | ATP is labile, signal can be short-lived. |
| Cytotoxicity | |||
| LDH Release | Measures release of cytosolic enzyme Lactate Dehydrogenase from damaged cells.[7] | Direct measure of membrane damage. | Not suitable for cells with low endogenous LDH. |
| Propidium Iodide / Dyes | Fluorescent dyes that enter cells with compromised membranes and bind to DNA. | Direct count of dead cells, suitable for microscopy/flow cytometry. | Some dyes can be toxic with long-term exposure. |
Experimental Protocols
Protocol 1: Solvent Toxicity Titration
-
Cell Seeding: Plate your cells in a 96-well plate at the same density you use for your compound assays. Allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a 2X concentration series of your solvent (e.g., DMSO) in complete culture medium. A typical range would be 2%, 1%, 0.5%, 0.2%, 0.1%, and 0% (media only).
-
Treatment: Remove the old media from the cells and add 100 µL of the corresponding solvent dilution to each well. Include at least triplicate wells for each condition.
-
Incubation: Incubate the plate for the same duration as your planned compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using your standard assay (e.g., MTS, ATP assay).
-
Analysis: Calculate the percent viability for each solvent concentration relative to the "media only" control. The highest concentration that shows >95% viability is considered safe to use for your experiments.
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol is adapted from commercially available kits like Caspase-Glo® 3/7.[9]
-
Cell Treatment: Plate cells in a white-walled 96-well plate. After adherence, treat with 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone at various concentrations. Include untreated controls, vehicle controls, and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubation: Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay: Remove the plate from the incubator and allow it to cool to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[20]
-
Measurement: Read the luminescence using a plate-reading luminometer. Increased luminescence indicates higher Caspase-3/7 activity.
Protocol 3: Mitochondrial Membrane Potential (MMP) Assay using JC-1
This protocol is a general guideline. Optimization may be required for your cell type.
-
Cell Treatment: Plate cells in a black-walled, clear-bottom 96-well plate. Treat with your compound for a shorter duration (e.g., 4-6 hours), as MMP collapse is an early apoptotic event. Include controls: untreated, vehicle, and a positive control for depolarization (e.g., 50 µM CCCP, a protonophore, for 30 minutes).
-
JC-1 Staining Solution: Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed complete medium.
-
Staining: Remove the treatment media and add the JC-1 staining solution to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
Washing: Gently remove the staining solution and wash the cells 1-2 times with pre-warmed phosphate-buffered saline (PBS) or assay buffer.
-
Measurement: Read the fluorescence on a multi-mode plate reader.
-
Red Fluorescence (J-aggregates): Excitation ~535 nm / Emission ~590 nm.
-
Green Fluorescence (J-monomers): Excitation ~485 nm / Emission ~535 nm.
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in treated cells compared to the untreated control indicates mitochondrial depolarization.
References
-
LabNovo. (n.d.). CAS 306934-77-0 MFCD02179827-1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}. Retrieved from [Link]
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Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
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Mauthe, M., et al. (2018). In vitro methods in autophagy research: Applications in neurodegenerative diseases and mood disorders. Frontiers in Molecular Neuroscience, 11, 143. Retrieved from [Link]
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Dafre, A. L., & Reischl, P. (2019). Considerations regarding use of solvents in in vitro cell based assays. Ecotoxicology and Environmental Contamination, 14(1), 1-6. Retrieved from [Link]
-
G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]
-
Wang, J., & Yin, X. M. (2013). Caspase Protocols in Mice. Methods in molecular biology (Clifton, N.J.), 979, 13–24. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Ghafouri, H., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biotechnology, 8(2), 81–86. Retrieved from [Link]
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Val-Cid, C., et al. (2020). A statistical approach to improve compound screening in cell culture media. Biotechnology and bioengineering, 117(9), 2704–2716. Retrieved from [Link]
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Single Use Support. (2023). Cell viability & viability assays: 7 facts to be aware of. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Effective Detection of Autophagy. Retrieved from [Link]
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PubChem. (n.d.). 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone. Retrieved from [Link]
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Biocompare. (2019). Optimizing Assay Development. Retrieved from [Link]
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Zarrin, S., et al. (2018). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 5(2), 55-61. Retrieved from [Link]
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An, W. F., & Tolliday, N. (2010). Mitochondrial Membrane Potential Assay. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug discovery & development, 13(5), 14-17. Retrieved from [Link]
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Hrabina, A., et al. (2022). Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor... International journal of molecular sciences, 23(3), 1105. Retrieved from [Link]
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Kim, S., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(4), 361. Retrieved from [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]
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S, S., & G, M. (2014). In-vitro assay for Cytotoxicity activity in ethonolic extract of fruit rind of Couropita Guianensis aubl. International Journal of Current Microbiology and Applied Sciences, 3(10), 169-176. Retrieved from [Link]
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Vandezande, P., et al. (2017). Exploring and Exploiting the Effect of Solvent Treatment in Membrane Separations. ACS Applied Materials & Interfaces, 9(12), 11071-11080. Retrieved from [Link]
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Lipinski, C. A., et al. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]
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Assay Genie. (n.d.). TMRE Mitochondrial Membrane Potential Assay Kit (Fluorometric). Retrieved from [Link]
-
Ball, A., et al. (n.d.). Screening Advanced Generation APE1/Ref-1 Inhibitors for Potency and Efficacy in Malignant Peripheral Nerve Sheath Tumors. IU Indianapolis ScholarWorks. Retrieved from [Link]
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ResearchGate. (n.d.). Methods for the Detection of Autophagy in Mammalian Cells. Retrieved from [Link]
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Validation & Comparative
Navigating the Structure-Activity Landscape of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone Analogs: A Guide for Drug Discovery Professionals
In the intricate world of drug discovery, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount to designing potent and selective therapeutic agents. This guide delves into the SAR of 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone and its analogs, a scaffold with latent potential in medicinal chemistry. While direct, comprehensive SAR studies on this specific parent compound are not extensively published, by examining structurally related molecules, we can extrapolate key insights to guide future research and development. This document will serve as a comparative guide, synthesizing data from analogous series to illuminate the path toward optimizing this promising chemical entity.
The Core Scaffold: A Foundation for Inhibition
The 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone scaffold can be dissected into three key regions, each offering opportunities for modification and optimization: the phenyl ethanone moiety (Region A) , the benzyl ether linkage (Region B) , and the substituted benzyl ring (Region C) . Based on the known biological activities of structurally similar compounds, this scaffold holds promise as a modulator of key cellular signaling pathways, particularly as an inhibitor of protein kinases and as an anti-inflammatory agent.
The general structure is as follows:
Our analysis will proceed by systematically examining the impact of structural modifications in each of these regions on the overall biological activity, drawing parallels from published studies on related benzophenones, chalcones, and other kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
Region A: The Phenyl Ethanone Moiety
The 4-acetyl group of the phenyl ethanone moiety is a critical anchor for both synthetic modifications and biological interactions. Modifications here can significantly impact potency and selectivity.
-
Conversion to Chalcones: A common and effective modification is the condensation of the acetyl group with various aromatic aldehydes to form chalcone derivatives. Chalcones, characterized by their α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1][2] For instance, the synthesis of 4-anilinoquinolinylchalcone derivatives has yielded compounds with potent cytotoxicity against breast cancer cells.[2][3]
-
Bioisosteric Replacement of the Ketone: The ketone functionality is a key hydrogen bond acceptor. Its replacement with other groups can modulate binding affinity. For example, in a series of p38 MAP kinase inhibitors based on a benzophenone scaffold, the carbonyl group was found to form a crucial hydrogen bond with the backbone NH of Met-109 in the enzyme's active site.[4]
Table 1: Postulated SAR for Modifications in Region A
| Modification | Predicted Impact on Activity | Rationale from Analogous Compounds |
| Formation of Chalcone | Potential for increased anticancer and anti-inflammatory activity. | Chalcones are a well-established class of bioactive molecules.[1][2][3] |
| Reduction of Ketone to Alcohol | Likely decrease in activity. | The carbonyl is often a key pharmacophoric feature for kinase inhibition.[4] |
| Replacement with Amide | May retain or alter activity, depending on the target. | Amide groups can also act as hydrogen bond acceptors. |
Region B: The Benzyl Ether Linkage
The ether linkage provides flexibility to the molecule, allowing the two aromatic rings to adopt an optimal conformation for binding to a biological target.
-
Linker Length and Rigidity: The length and rigidity of the linker can be fine-tuned to optimize interactions with the target protein. While the current methyleneoxy linker is common, exploring variations such as longer alkyl chains or incorporating cyclic structures could be beneficial.
Region C: The Substituted Benzyl Ring
The 2-chloro-6-fluoro substitution pattern on the benzyl ring is a key feature that likely influences both the electronic properties and the conformational preferences of the molecule.
-
Role of Halogen Substituents: The presence and position of halogen atoms can significantly impact biological activity. The 2-chloro-6-fluoro substitution is known to enhance the potency of some HIV-1 reverse transcriptase inhibitors.[5] Fluorine substitution, in particular, can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable interactions with the protein target.[6] Studies on 4-phenoxyquinoline derivatives as c-Met kinase inhibitors have shown that electron-withdrawing groups on the terminal phenyl ring are beneficial for antitumor activity.[7]
-
Positional Isomers and Alternative Substitutions: Exploring other substitution patterns on the benzyl ring is a crucial step in SAR studies. For example, moving the chloro and fluoro groups to other positions or replacing them with other electron-withdrawing or electron-donating groups would provide a clearer picture of the electronic and steric requirements for optimal activity.
Table 2: Postulated SAR for Modifications in Region C
| Modification | Predicted Impact on Activity | Rationale from Analogous Compounds |
| Removal of Halogens | Likely decrease in potency. | Halogens often contribute to binding affinity and metabolic stability.[5][6] |
| Varying Halogen Position | Activity will likely be sensitive to positional changes. | The specific geometry of interaction with the target is crucial. |
| Introduction of Other Groups (e.g., -OCH3, -CF3) | May increase or decrease activity depending on the target. | Provides insight into electronic and steric requirements.[1] |
Experimental Protocols
To facilitate further research, we provide detailed, step-by-step methodologies for the synthesis of the parent compound and a representative chalcone analog, as well as a general protocol for a tyrosine kinase inhibition assay.
Synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
This procedure outlines the synthesis of the core scaffold via a Williamson ether synthesis.
Materials:
-
4-Hydroxyacetophenone
-
2-Chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired product.
Synthesis of a Representative Chalcone Analog
This protocol describes the Claisen-Schmidt condensation of the parent ethanone with an aromatic aldehyde.
Materials:
-
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)
-
Stirring apparatus
Procedure:
-
Dissolve 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath and slowly add the aqueous NaOH solution dropwise with stirring.
-
Continue stirring at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting materials.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
In Vitro Tyrosine Kinase Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of the synthesized analogs against a specific tyrosine kinase.[8][9]
Materials:
-
Recombinant tyrosine kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate), including [γ-³²P]ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (analogs) dissolved in DMSO
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding the recombinant tyrosine kinase.
-
Start the phosphorylation reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Visualizing the Path Forward
Diagrams are essential tools for conceptualizing complex scientific information. The following visualizations, generated using Graphviz, illustrate the key concepts discussed in this guide.
Caption: Key regions for SAR modification on the core scaffold.
Caption: General synthetic workflow for analog preparation.
Caption: Mechanism of tyrosine kinase inhibition by small molecules.
Conclusion and Future Directions
The 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone scaffold represents a promising starting point for the development of novel kinase inhibitors and anti-inflammatory agents. While a dedicated, comprehensive SAR study is yet to be published, by drawing logical inferences from structurally related compound series, a clear path for optimization emerges.
Future research should focus on:
-
Systematic modification of all three regions of the scaffold to build a robust SAR dataset.
-
Screening of the synthesized analogs against a panel of kinases to identify the primary biological target(s).
-
Elucidation of the binding mode through computational modeling and X-ray crystallography to rationalize SAR findings and guide further design.
By adopting a systematic and iterative approach to design, synthesis, and biological evaluation, the full therapeutic potential of this versatile scaffold can be unlocked.
References
-
Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. (2014). PubMed. [Link]
-
SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. (n.d.). PubMed. [Link]
-
Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors. (2023). National Institutes of Health. [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed. [Link]
-
Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. (n.d.). National Institutes of Health. [Link]
-
Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. (2014). ACS Publications. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). ResearchGate. [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (n.d.). National Institutes of Health. [Link]
-
Synthesis and Sar Study of Diarylpentanoid Analogues as New Anti-Inflammatory Agents. (n.d.). MDPI. [Link]
-
Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. (2003). PubMed. [Link]
-
Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). MDPI. [Link]
-
Synthesis and Anti-Cancer Activities of Aryl Benzyl Ethers with Fluoro Substituents. (2014). Bentham Science. [Link]
-
Antiinflammatory activity of N-(2-benzoylphenyl)alanine derivatives. (1984). PubMed. [Link]
-
Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells. (2002). AACR Journals. [Link]
- Preparing alkoxy-substituted 1-indanone compound, useful e.g. as intermediates to produce metallocene compounds and fragrances, comprises reacting phenyl compound with acryloyl compound in the presence of titanium tetrachloride as catalyst. (2008).
-
Synthesis and in silico study of new ketoprofen derivatives. (n.d.). SciSpace. [Link]
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A small molecule–kinase interaction map for clinical kinase inhibitors. (2005). Stanford University. [Link]
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Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2019). MDPI. [Link]
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Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. (2011). ResearchGate. [Link]
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Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015). ResearchGate. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central. [Link]
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Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]
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Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. (2016). PubMed. [Link]
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A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (2005). ResearchGate. [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
Introduction
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its molecular structure, featuring a substituted benzyl ether linked to an acetophenone core, presents a synthetic challenge that requires careful consideration of reaction conditions to maximize efficiency, yield, and purity. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this target molecule, offering researchers, scientists, and drug development professionals the data and insights necessary to select the most appropriate methodology for their specific needs. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present a comparative analysis of their respective efficiencies.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most direct and widely employed method for the synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone is the Williamson ether synthesis. This venerable yet robust S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[1][2] In this specific case, the phenoxide is generated from 4-hydroxyacetophenone, which then displaces the chloride from 2-chloro-6-fluorobenzyl chloride.
Mechanism of the Williamson Ether Synthesis
The reaction proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 4-hydroxyacetophenone, forming a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the benzylic carbon of 2-chloro-6-fluorobenzyl chloride, displacing the chloride leaving group in a concerted S(_N)2 fashion.
Methodology Showdown: A Comparative Analysis of Synthetic Protocols
To provide a clear and objective comparison, we will examine three distinct protocols for the synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone: a conventional thermal approach, a microwave-assisted method, and a phase-transfer catalyzed reaction.
Method 1: Conventional Thermal Williamson Ether Synthesis
This method represents the traditional approach, relying on prolonged heating under reflux to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxyacetophenone (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) in a round-bottom flask, add a base such as potassium carbonate (K(_2)CO(_3), 1.5 eq.) or cesium carbonate (Cs(_2)CO(_3), 1.2 eq.).[1]
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide. Add 2-chloro-6-fluorobenzyl chloride (1.1 eq.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain under reflux for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Microwave-Assisted Williamson Ether Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates and often improve yields.[3][4] The direct interaction of microwave irradiation with the polar molecules in the reaction mixture leads to rapid and uniform heating.[3]
Experimental Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-hydroxyacetophenone (1.0 eq.), 2-chloro-6-fluorobenzyl chloride (1.1 eq.), and a base such as potassium carbonate (1.5 eq.) in a polar solvent like DMF or methanol.[5]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 130-150 °C) for a short duration, typically 10-30 minutes.[5][6] The reaction progress can be monitored by sampling at intervals.
-
Workup and Purification: Follow the same workup and purification procedure as described for the conventional thermal method.
Method 3: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[7] For the Williamson ether synthesis, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present.[8]
Experimental Protocol:
-
Reaction Setup: Combine 4-hydroxyacetophenone (1.0 eq.), 2-chloro-6-fluorobenzyl chloride (1.1 eq.), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.), and a base like powdered potassium hydroxide (KOH, 2.0 eq.) in a biphasic solvent system (e.g., toluene/water or dichloromethane/water).
-
Reaction: Stir the mixture vigorously at a moderately elevated temperature (e.g., 50-70 °C) for 2-4 hours. The vigorous stirring is crucial to maximize the interfacial area between the two phases.
-
Workup and Purification: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Comparative Performance Data
The following table summarizes the key performance indicators for each synthetic method, based on literature precedents for analogous reactions and expert evaluation.
| Parameter | Conventional Thermal | Microwave-Assisted | Phase-Transfer Catalysis |
| Typical Yield | 60-75% | 80-95%[9] | 75-90% |
| Reaction Time | 4-8 hours | 10-30 minutes[4][5] | 2-4 hours |
| Reaction Temperature | 80-100 °C | 130-150 °C | 50-70 °C |
| Reagent & Solvent | Polar aprotic solvents (DMF, MeCN), inorganic bases (K(_2)CO(_3), Cs(_2)CO(_3)) | Polar solvents (DMF, MeOH), inorganic bases | Biphasic solvents (Toluene/H(_2)O), strong bases (KOH), PTC catalyst |
| Key Advantages | Simple setup, well-established | Drastically reduced reaction time, often higher yields | Milder conditions, avoids harsh solvents like DMF |
| Key Disadvantages | Long reaction times, potential for side reactions | Requires specialized microwave reactor | Requires vigorous stirring, catalyst cost |
Alternative Synthetic Route: The Ullmann Condensation
For aryl ethers, the Ullmann condensation presents a viable, albeit often more demanding, alternative to the Williamson synthesis.[10][11] This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol.[10] In this context, one could envision the reaction between 4-bromoacetophenone and 2-chloro-6-fluorobenzyl alcohol.
While mechanistically distinct, the Ullmann condensation typically requires higher reaction temperatures and the use of a copper catalyst, which can complicate product purification due to metal contamination.[12] For the synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, the Williamson ether synthesis is generally the more efficient and practical choice.
Product Characterization and Quality Control
Independent of the synthetic route chosen, rigorous characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both
H and C NMR are critical for confirming the molecular structure of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone. The proton NMR spectrum should show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons of the acetyl group. The carbon NMR will confirm the presence of all unique carbon atoms in the molecule. -
High-Performance Liquid Chromatography (HPLC): HPLC is an indispensable tool for assessing the purity of the final product.[13] A reversed-phase HPLC method can be developed to separate the desired product from any unreacted starting materials or byproducts.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Conclusion and Recommendations
For the efficient synthesis of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, the microwave-assisted Williamson ether synthesis stands out as the superior method in terms of both reaction time and yield. The significant reduction in reaction time from hours to minutes offers a substantial improvement in laboratory workflow and energy consumption. While requiring an initial investment in a microwave reactor, the long-term benefits in productivity and efficiency are considerable.
The phase-transfer catalyzed Williamson ether synthesis presents an excellent alternative, particularly when milder reaction conditions are desired or when a microwave reactor is not available. It offers a good balance of reaction speed and yield, while avoiding the use of high-boiling polar aprotic solvents.
The conventional thermal Williamson ether synthesis , while being the most traditional approach, is the least efficient in terms of time. It remains a viable option when specialized equipment is not accessible, but researchers should be prepared for longer reaction times and potentially lower yields.
The Ullmann condensation , while a valid method for aryl ether synthesis, is generally not recommended for this specific target molecule due to the harsher conditions and potential for metal contamination, making the Williamson-based routes more practical and efficient.
Ultimately, the choice of synthetic method will depend on the specific resources and priorities of the research team. However, for laboratories equipped for modern organic synthesis, the microwave-assisted approach offers a clear advantage in the efficient and high-yielding production of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone.
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Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
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Phase Transfer Catalysis Method of Synthesis of Benzyl- and Benzhydryloxyalkoxyalkynes. (2025). Request PDF. Retrieved from [Link]
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Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-. (n.d.). SpectraBase. Retrieved from [Link]
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Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Retrieved from [Link]
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The Ullmann Ether Condensation. (2025). Request PDF. Retrieved from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles. (2025). Request PDF. Retrieved from [Link]
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Microwave-assisted synthesis of novel[5][14] oxazine derivatives as potent anti- bacterial and antioxidant agents. (2024). Arkat USA. Retrieved from [Link]
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A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. (2018). Request PDF. Retrieved from [Link]
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A General Strategy for Organocatalytic Activation of C−H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers. (2013). Macmillan Group. Retrieved from [Link]
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Williamson Ether Synthesis. (2014). Chem-Station Int. Ed. Retrieved from [Link]
- Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. (2021). ChemSusChem, 14(1), 358-365.
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Williamson Ether Synthesis. (2020). YouTube. Retrieved from [Link]
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PTC O-Alkylation With a Secondary Benzyl Bromide. (2014). PTC Organics Inc. Retrieved from [Link]
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Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]
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Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone Isomers
Introduction: The Challenge of Positional Isomerism
In the realm of drug development and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents—can exhibit profoundly different pharmacological, toxicological, and material properties. The subject of this guide, 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, is a molecule with significant potential as a scaffold in medicinal chemistry. However, its synthesis can yield several positional isomers related to the substitution pattern on the benzyl ring.
The unambiguous identification and differentiation of these isomers are critical for regulatory approval, ensuring batch-to-batch consistency, and elucidating structure-activity relationships (SAR). This guide provides an in-depth, objective comparison of the primary analytical techniques used to distinguish the target molecule, 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone (Isomer A) , from its closely related positional isomers. We will delve into the causality behind experimental choices and present supporting data derived from established spectroscopic principles to provide a robust, self-validating analytical framework.
For the purpose of this guide, we will compare the primary compound (Isomer A) with two other logical positional isomers:
-
Isomer A: 1-{4-[(2-Chloro-6-fluoro benzyl)oxy]phenyl}-1-ethanone
-
Isomer B: 1-{4-[(2-Chloro-4-fluoro benzyl)oxy]phenyl}-1-ethanone
-
Isomer C: 1-{4-[(4-Chloro-2-fluoro benzyl)oxy]phenyl}-1-ethanone
Visualizing the Isomeric Challenge
The subtle differences in the placement of the chlorine and fluorine atoms on the benzyl ring are the central analytical challenge. These differences, while structurally small, induce significant and measurable changes in the electronic environment of the molecule, which can be detected by modern spectroscopic techniques.
Caption: Chemical structures of the primary compound and its positional isomers.
Comprehensive Analytical Workflow
A multi-technique approach is essential for infallible isomer identification. Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail on molecular connectivity, while Fourier-Transform Infrared (FTIR) spectroscopy offers insights into functional groups, and Mass Spectrometry (MS) confirms molecular weight and reveals fragmentation patterns.
Caption: A validated workflow for the spectroscopic differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR is the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[1] For these specific isomers, a combination of ¹H, ¹³C, and, most critically, ¹⁹F NMR provides a unique fingerprint for each molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for general solubility, while DMSO-d₆ can be used for less soluble compounds and avoids residual solvent peaks in key areas.
-
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) spectrometer.
-
Parameters: Acquire 16-32 scans with a relaxation delay (d1) of 2 seconds to ensure quantitative integration. A spectral width of 16 ppm is sufficient.
-
Causality: A higher field strength (e.g., 600 MHz vs. 400 MHz) improves signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.
-
-
¹³C NMR Acquisition:
-
Parameters: Acquire 1024-2048 scans using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 240 ppm is standard.
-
Causality: Proton decoupling simplifies the spectrum to single lines for each unique carbon, making it easier to count the number of distinct carbon environments, a key indicator of molecular symmetry.
-
-
¹⁹F NMR Acquisition:
-
Parameters: Acquire 64-128 scans. ¹⁹F NMR is highly sensitive, requiring fewer scans than ¹³C NMR.[2] A wide spectral width of ~200 ppm is recommended initially. No external standard is needed if referencing is done relative to the spectrometer's internal lock frequency, but CFCl₃ (0 ppm) is the historical standard.
-
Causality: The large chemical shift dispersion of ¹⁹F makes it exceptionally sensitive to changes in its environment, providing a clear and distinct signal for each isomer.[3][4]
-
Comparative NMR Data Analysis
| Parameter | Isomer A (2-Cl, 6-F) | Isomer B (2-Cl, 4-F) | Isomer C (4-Cl, 2-F) |
| ¹H: -COCH₃ (s) | ~2.59 ppm | ~2.59 ppm | ~2.59 ppm |
| ¹H: -OCH₂- (s) | ~5.25 ppm | ~5.18 ppm | ~5.20 ppm |
| ¹H: Benzyl H-3 | Triplet (t) | Doublet (d) | Doublet (d) |
| ¹H: Benzyl H-4 | Triplet (t) | Doublet of doublets (dd) | - (Substituted) |
| ¹H: Benzyl H-5 | Triplet (t) | Doublet of doublets (dd) | Doublet of doublets (dd) |
| ¹³C: C=O | ~196.8 ppm | ~196.8 ppm | ~196.8 ppm |
| ¹³C: No. of Aromatic Signals | 10 (asymmetric) | 10 (asymmetric) | 10 (asymmetric) |
| ¹⁹F: Chemical Shift (δ) | ~ -115 ppm | ~ -110 ppm | ~ -118 ppm |
Expert Insights & Interpretation:
-
¹H NMR: The protons on the acetophenone ring (a classic AA'BB' system around 7.0 and 8.0 ppm) will be nearly identical across all isomers. The key differentiators are the chemical shifts and splitting patterns of the three protons on the substituted benzyl ring.
-
Isomer A: The protons at the 3, 4, and 5 positions will show complex, overlapping multiplets, with the fluorine at position 6 and chlorine at position 2 exerting strong deshielding effects on the adjacent methylene bridge protons (-OCH₂-), shifting it furthest downfield.
-
Isomers B & C: The substitution patterns create more distinct splitting. For example, in Isomer B, the proton at H-3 will be a doublet coupled to H-5, and H-5 will be a doublet of doublets, coupled to both H-3 and the fluorine at H-4. These predictable patterns are foundational for structural elucidation.[1]
-
-
¹³C NMR: While subtle shifts will exist for the benzyl ring carbons, the most reliable use of ¹³C NMR here is to confirm the total number of unique carbons. All three isomers are asymmetric and should display the full count of 10 aromatic carbon signals plus the signals for the carbonyl, methyl, and methylene carbons.[5]
-
¹⁹F NMR: This is the single most diagnostic experiment. The electronic environment around the fluorine atom is uniquely defined by the relative position of the electron-withdrawing chlorine atom and the electron-donating ether linkage. This results in a distinct and well-separated singlet (or more complex multiplet if proton-coupled) for each isomer, making identification unambiguous.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the vibrational modes of functional groups. While many peaks will be common to all isomers, the "fingerprint region" (below 1500 cm⁻¹) contains vibrations sensitive to the aromatic substitution pattern.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the powder on the ATR crystal and apply pressure.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 32 or 64 scans to achieve a good signal-to-noise ratio.
-
Causality: ATR is a rapid, non-destructive technique that requires minimal sample preparation, making it ideal for high-throughput screening and quality control.
Comparative FTIR Data Analysis
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Observations for Isomers |
| C-H Stretch (Aromatic) | 3100-3000 | Present in all isomers. |
| C-H Stretch (Aliphatic) | 3000-2850 | Present in all isomers (from -CH₃ and -CH₂-). |
| C=O Stretch (Ketone) | ~1680 | Strong, sharp peak. Largely insensitive to benzyl substitution.[7][8] |
| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands, subtle pattern differences. |
| C-O-C Stretch (Ether) | 1250-1200 (Aryl-Alkyl) | Strong peak, present in all isomers. |
| C-F Stretch | 1200-1000 | Strong peak, may shift slightly based on environment. |
| C-H Out-of-Plane Bending | 900-675 | Highly Diagnostic. The pattern of bands in this region is characteristic of the substitution pattern on an aromatic ring. Each isomer will have a unique fingerprint here. |
Expert Insights & Interpretation: The most valuable information from FTIR comes from the C-H out-of-plane bending region. The number and position of substituents dictate which C-H bonds are adjacent on the benzyl ring, leading to characteristic absorption bands. For instance, a 1,2,3-trisubstituted ring (Isomer A) will have a different bending pattern than a 1,2,4-trisubstituted ring (Isomers B and C), which will also differ from each other. This allows for a confirmatory, albeit less precise, method of differentiation compared to NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides two crucial pieces of information: the retention time (from GC) and the mass-to-charge ratio (m/z) of the molecular ion and its fragments (from MS).
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Separation:
-
Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: Start at 150°C, hold for 1 min, then ramp to 300°C at 15°C/min.
-
Causality: The isomers have very similar boiling points, so a long column and a controlled temperature ramp are necessary to achieve baseline separation. Isomer C, with a 1,2,4 substitution, may be slightly more polar than Isomer A (1,2,3) and could have a slightly different retention time.
-
-
MS Detection (Electron Ionization - EI):
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Comparative MS Data Analysis
The molecular formula for all isomers is C₁₅H₁₂ClFO₂, giving an exact mass of approximately 278.05 g/mol . The mass spectrometer will detect the isotopic pattern for one chlorine atom (M⁺ at m/z 278 and M+2 at m/z 280 in a ~3:1 ratio).
Primary Fragmentation Pathway: The most labile bond is the benzyl-ether C-O bond. Cleavage at this location is the dominant fragmentation pathway for aromatic ethers.[9]
Caption: Dominant fragmentation pathway in EI-MS for the isomeric compounds.
Expected Key Fragments (m/z):
| Isomer | Molecular Ion (M⁺) | Key Fragment: [C₇H₅ClF]⁺ | Other Significant Fragments |
| A, B, C | 278 / 280 | 143 / 145 | 135 ([M-COCH₃]⁺), 121 ([C₈H₉O]⁺) |
Expert Insights & Interpretation: Under standard EI-MS conditions, the primary fragmentation will yield a substituted benzyl cation with an m/z of 143 (with its M+2 isotope at 145). This fragment will be identical for all three isomers , as it has the same elemental composition (C₇H₅ClF). Therefore, while MS is excellent for confirming the molecular weight and elemental composition (via high-resolution MS), it is not a reliable standalone tool for differentiating these specific positional isomers.[10][11] More advanced techniques like tandem mass spectrometry (MS/MS) could potentially induce further fragmentation of the m/z 143 ion, which might reveal subtle, isomer-specific patterns, but this is often more complex to interpret than NMR data.
Conclusion: A Hierarchy of Confidence
While a full suite of spectroscopic tools provides a comprehensive characterization, there is a clear hierarchy for the specific task of differentiating 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone isomers.
-
Most Definitive: ¹⁹F NMR Spectroscopy is the gold standard for this analysis. It provides a single, unambiguous, and highly sensitive signal whose chemical shift is unique to each isomer.
-
Highly Reliable: ¹H NMR Spectroscopy offers a robust secondary method. The distinct chemical shifts and coupling patterns of the protons on the substituted benzyl ring provide a reliable fingerprint for each isomer.
-
Confirmatory: FTIR Spectroscopy (specifically the fingerprint region) and Gas Chromatography (retention time) can serve as valuable, rapid, and cost-effective confirmatory techniques, especially in a quality control environment where reference standards are available.
-
Supportive: Mass Spectrometry is essential for confirming the molecular weight and the presence of key structural motifs (like the chlorine atom) but is the least effective tool for differentiating these specific positional isomers via standard fragmentation patterns.
By employing this logical and multi-faceted workflow, researchers, scientists, and drug development professionals can confidently and accurately characterize these critical molecules, ensuring the integrity and reliability of their work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
